Product packaging for ethane(Cat. No.:CAS No. 9000-36-6)

ethane

Cat. No.: B3069327
CAS No.: 9000-36-6
M. Wt: 120.28 g/mol
InChI Key: VYOXYQYMMWGNSM-UHFFFAOYSA-N
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Description

Significance of Ethane (B1197151) as a Hydrocarbon Feedstock in Emerging Chemical Industries

This compound's significance as a feedstock has grown considerably, particularly with the increased utilization of shale gas reserves in regions like the United States and associated petroleum gas in the Middle East. rsc.orgresearchgate.net Its abundance and relatively low cost compared to other feedstocks like naphtha make it an attractive raw material for producing valuable chemicals. omicsonline.orgrsc.org

The most prominent application of this compound is its conversion to ethylene (B1197577) (C₂H₄), the most important organic chemical produced globally by tonnage. cksupply.comncsu.edubritannica.com Ethylene serves as a fundamental building block for a vast array of products, including polyethylene (B3416737) (a widely used plastic), ethylene glycol (used in polyester (B1180765) fibers and antifreezes), ethyl alcohol, styrene, and vinyl chloride (a precursor for PVC). pcc.eucksupply.combritannica.com The production of ethylene from this compound, primarily through steam cracking, is a cornerstone of the petrochemical industry. cksupply.combritannica.com

Beyond ethylene, this compound is also explored for the production of other valuable chemicals. Research is ongoing into the direct oxidation of this compound to oxygenates like acetaldehyde (B116499) and ethanol (B145695), although this presents challenges due to the low reactivity of the C-H bond in this compound and the higher reactivity of the desired products. mdpi.comrsc.orgbohrium.com The potential to produce aromatics, such as benzene (B151609), toluene, and xylenes (B1142099) (BTX), directly from this compound through dehydroaromatization is also an area of active research, offering an alternative to conventional naphtha-based processes. rsc.org

Evolution of this compound Research Paradigms and Challenges

Historically, this compound conversion primarily relied on thermal steam cracking, a high-temperature, non-catalytic process to produce ethylene. rsc.orgbritannica.com While mature and widely implemented, this method is highly energy-intensive and faces challenges related to coke formation, which deactivates catalysts and requires decoking procedures. acs.orgijcce.ac.irrsc.org

The inherent stability of the C-H bond in this compound, with a dissociation energy of 423.2 kJ/mol, presents a significant challenge for its chemical transformation under milder conditions. mdpi.comresearchgate.net This low reactivity often necessitates high reaction temperatures, leading to undesired side reactions and lower selectivity to target products. mdpi.comosti.gov Furthermore, the products of partial oxidation or dehydrogenation of this compound, such as ethylene or oxygenates, are often more reactive than this compound itself, making their selective formation without further undesired reactions (like deep oxidation to CO and CO₂) a key hurdle. mdpi.comconicet.gov.ar

Research paradigms have evolved to address these challenges, shifting towards catalytic processes that can operate at lower temperatures and offer improved selectivity. This includes the development of advanced catalysts for oxidative dehydrogenation (ODH), non-oxidative dehydrogenation (NODH), and direct functionalization reactions. mdpi.comrsc.orgresearchgate.net

Challenges in developing effective catalysts include achieving high activity for C-H bond activation in this compound while simultaneously minimizing over-oxidation or further reaction of the desired products. mdpi.comacs.org Catalyst stability and resistance to deactivation, particularly from coking in non-oxidative processes, remain critical areas of focus. acs.orgrsc.org

Current Trajectories and Future Outlooks in this compound Conversion and Utilization Research

Current research in this compound conversion is focused on developing more energy-efficient and selective processes. Oxidative dehydrogenation (ODH) of this compound to ethylene is a promising alternative to steam cracking, as it is an exothermic reaction and not limited by thermodynamic equilibrium like non-oxidative dehydrogenation. researchgate.netconicet.gov.ar Intensive research is being conducted to develop highly active and selective catalysts for ODH, such as mixed metal oxides (e.g., MoVTeNb) which show promise in achieving high ethylene yields with reduced COx formation. acs.orgconicet.gov.armdpi.com

Non-oxidative catalytic dehydrogenation (NODH) is also being explored, with a focus on designing catalysts, particularly those based on zeolites with confined metal sites (e.g., Pt-Sn catalysts), that can enhance ethylene selectivity and resist coking at lower temperatures compared to thermal cracking. rsc.org

Direct conversion of this compound to valuable oxygenates, such as ethanol and acetaldehyde, under mild conditions is another active research area. mdpi.comrsc.orgbohrium.com This involves the design of novel catalysts, including single-atom catalysts, capable of selectively activating the this compound C-H bond and facilitating the formation of desired oxygenated products. bohrium.com

Furthermore, research is exploring the co-utilization of this compound with other molecules, such as CO₂, for the production of valuable chemicals. acs.org CO₂-assisted this compound activation is being investigated as a route to produce syngas, ethylene, and aromatics, offering a potential pathway for greenhouse gas utilization. acs.orgrsc.org

Emerging technologies, such as electrochemical membrane reactors, are also being investigated for this compound dehydrogenation, offering the potential for lower operating temperatures and integrated hydrogen production. researchgate.netinl.gov

Ethylene Production from this compound: Comparison of Methods

MethodReaction TypeTemperature Range (°C)Key ChallengesPotential Advantages
Steam CrackingThermal Pyrolysis>800High energy consumption, Coking, Lower selectivityMature technology, High ethylene yield (with this compound) researchgate.net
Oxidative Dehydrogenation (ODH)Catalytic Oxidation400-600Selectivity to desired product over COx, Catalyst stabilityExothermic, Not equilibrium limited, Lower energy input researchgate.netconicet.gov.ar
Non-Oxidative Dehydrogenation (NODH)Catalytic Dehydrogenation500-700Thermodynamic limitations, Coking, Catalyst deactivationPotentially higher selectivity to ethylene than cracking at similar conversion rsc.org
Electrochemical DehydrogenationElectrochemical<600Technology maturity, ScalabilityLower temperature, Integrated H₂ production, Reduced CO₂ emissions researchgate.netinl.gov

Global this compound Market Size Forecast

YearMarket Size (USD Billion)
202414.43 straitsresearch.com
202514.88 straitsresearch.com
203320.21 (Projected) straitsresearch.com
203521.45 (Projected) rootsanalysis.com

Note: The CAGR for the period 2025-2033 is projected at 3.90%, and for 2024-2035 at over 4.04%. rootsanalysis.comstraitsresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H24 B3069327 ethane CAS No. 9000-36-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

ethane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H6/c4*1-2/h4*1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOXYQYMMWGNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.CC.CC.CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

ONE OF THE LEAST SOLUBLE OF THE GUMS, ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN
Details Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 332
Record name STERCULIA GUM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302
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Impurities

...IMPURITIES RANGE FROM 0.1-3.0% OF BARK & FOREIGN ORG MATTER.
Details Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 314
Record name STERCULIA GUM
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

Finely ground white powder, COLORS RANGE FROM WHITE TO TAN, THE LIGHTEST BEING THE BEST GRADES, Color varies from white to dark brown or black

CAS No.

39386-78-2, 9000-36-6
Record name Tamarind seed gum
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Theoretical and Computational Investigations of Ethane Reactivity

Quantum Chemical Methodologies in Ethane (B1197151) Studies

A variety of quantum chemical methods have been utilized to probe the intricacies of this compound's behavior. These methodologies range from highly accurate but computationally expensive ab initio techniques to more efficient semiempirical methods, each offering unique advantages for specific types of investigations.

Ab initio methods, which are based on first principles of quantum mechanics without the inclusion of empirical parameters, are fundamental tools for studying the molecular interactions and energetics of this compound. Among these, Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are prominently used for their ability to accurately account for electron correlation, which is crucial for describing weak intermolecular forces such as van der Waals interactions.

Research on n-alkane dimers, including the this compound dimer, has utilized these methods to calculate interaction energies. aip.org For instance, estimated MP2 interaction energies at the basis set limit provide valuable data on the stability of these dimers. aip.org The effect of electron correlation beyond the MP2 level can be assessed by comparing these results with CCSD(T) calculations. aip.org Studies on the interaction of a hydrogen atom with an this compound molecule have also employed PMP2 and CCSD(T) methods to calculate the interaction potential, revealing a shallow minimum at approximately 4.0 Å. acs.org The depth of this potential well and the repulsive core are sensitive to the basis set used, with larger basis sets generally leading to deeper wells. acs.org

Table 1: Comparison of Calculated Interaction Energies for this compound Dimer

Method Basis Set Interaction Energy (kcal/mol)
MP2 cc-pVTZ -1.53 aip.org
MP2 Basis Set Limit -1.95 aip.org

This table is interactive. Click on the headers to sort the data.

Density Functional Theory (DFT) has become a widely used tool for investigating the reaction mechanisms of this compound due to its favorable balance between computational cost and accuracy. mdpi.comtaylor.edu DFT methods are particularly well-suited for studying the potential energy surfaces of reactions, allowing for the identification of transition states and the calculation of activation barriers. nih.gov

Comprehensive quantum chemical analyses using DFT have been conducted on the reactions of this compound with electronically excited molecular nitrogen (N2(A(3)Σu(+))). nih.gov These studies have revealed energetically favorable reaction pathways, showing that these reactions proceed with very small or no activation barriers, primarily leading to the formation of N2H and the ethyl radical (C2H5). nih.gov The subsequent interaction of these species can result in the quenching of the excited nitrogen molecule. nih.gov DFT is also a valuable tool for investigating the mechanisms of common organic reactions such as substitution and elimination reactions. coe.edu

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Hybrid DFT functionals, which incorporate a portion of exact exchange from Hartree-Fock theory, have been shown to provide improved descriptions of many molecular properties. wikipedia.org The B3LYP functional is a popular example of a hybrid functional that has found wide application in computational organic chemistry. mdpi.com

The selection of an appropriate basis set is also critical. For calculations involving intermolecular interactions, such as in the this compound dimer, the use of Dunning's correlation-consistent basis sets (e.g., cc-pVXZ and aug-cc-pVXZ) is common. aip.org The interaction energies of n-alkane dimers have been shown to converge systematically as the size of the basis set is increased. nih.gov For certain systems, it has been found that default computational grids and convergence criteria may be inadequate, necessitating the use of finer grids and tighter convergence criteria for accurate results. nih.gov Double hybrid density functionals (DHDFs) represent a further development, combining aspects of DFT and wave-function correlation methods to provide a better description of long-range interactions. mdpi.com However, they can inherit the slow basis set convergence of MP2. acs.orgnih.gov

Coupled-cluster (CC) theory is considered the "gold standard" in quantum chemistry for obtaining highly accurate energetic predictions. mtak.hu The CCSD(T) method, in particular, is renowned for its ability to produce results that are often in close agreement with experimental data. acs.org This high accuracy comes at a significant computational cost, which generally limits its application to smaller molecular systems.

In the context of this compound, CCSD(T) has been used to provide benchmark-quality interaction energies for the this compound dimer and for the interaction of this compound with a hydrogen atom. aip.orgacs.org These high-level calculations serve as a reference for assessing the performance of more computationally efficient methods like DFT and MP2. aip.orgacs.org For instance, the CCSD(T) interaction energies for small n-alkane dimers at the basis set limit have been shown to be close to the MP2 estimates, indicating that the effects of electron correlation beyond the MP2 level are not large for these systems. aip.org

For dynamical studies of large molecular systems or for extensive conformational sampling, ab initio and DFT methods can become computationally prohibitive. Semiempirical quantum mechanical (SEQM) methods offer a more efficient alternative by introducing approximations and empirical parameters into the Hamiltonian. acs.org These methods are significantly faster than first-principles calculations, allowing for the simulation of molecular dynamics over longer timescales. acs.org

While traditional SEQM methods may lack the accuracy of higher-level theories, recent developments have focused on improving their performance. researchgate.net One approach involves replacing static parameters with machine-learned dynamic values that are inferred from the local chemical environment, which has been shown to greatly enhance the accuracy of SEQM methods. nih.gov These advanced semiempirical methods hold promise for studying the dynamics of this compound reactions in complex environments.

Mechanistic Studies of this compound Reactions

This compound, being a saturated hydrocarbon, is relatively unreactive under normal conditions. ck12.org However, it can undergo several types of reactions under specific conditions, such as high temperatures or the presence of catalysts or UV light. Computational studies have been instrumental in elucidating the mechanisms of these reactions.

One of the most well-studied reactions of this compound is combustion , where it reacts with oxygen to produce carbon dioxide and water. ck12.orgquora.com Computational studies of this compound combustion have focused on understanding the elementary reaction steps, including the initial C-H bond cleavage and the subsequent reactions of the resulting ethyl radical. acs.org

Another important class of reactions is halogenation , which typically proceeds via a free-radical chain mechanism. quora.comyoutube.com This process involves three main stages: initiation, propagation, and termination. youtube.com For example, in the monobromination of this compound, the reaction is initiated by the homolytic cleavage of the bromine molecule by heat or light to form bromine radicals. youtube.com These radicals then abstract a hydrogen atom from this compound to form an ethyl radical, which propagates the chain by reacting with another bromine molecule. youtube.com

Other reactions of this compound that have been investigated mechanistically include:

Dehydrogenation to form ethylene (B1197577). ck12.org

Steam reforming , where this compound reacts with steam to produce hydrogen and carbon monoxide. ck12.org

Nitration with nitric acid at high temperatures to form nitrothis compound. quora.com

Computational chemistry plays a crucial role in mapping out the potential energy surfaces for these reactions, identifying intermediates and transition states, and calculating reaction rates.

Table 2: Key Reactions of this compound

Reaction Type Reactants Products Conditions
Combustion This compound, Oxygen Carbon Dioxide, Water High Temperature
Halogenation This compound, Halogen Halothis compound, Hydrogen Halide UV Light or Heat
Dehydrogenation This compound Ethylene, Hydrogen High Temperature, Catalyst
Steam Reforming This compound, Steam Hydrogen, Carbon Monoxide High Temperature, Catalyst

This table is interactive. Click on the headers to sort the data.

Elucidation of Reaction Pathways and Transition States

At the heart of understanding a chemical reaction is the mapping of its pathway—the sequence of molecular transformations that connect reactants to products. For this compound, computational studies have been instrumental in elucidating the various routes through which it reacts, identifying the key intermediates and the high-energy transition states that must be overcome for the reaction to proceed.

A transition state represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy path of a reaction. github.io Its geometry and energy are critical determinants of the reaction rate. Computational methods, such as density functional theory (DFT) and post-Hartree-Fock approaches, are employed to locate and characterize these fleeting structures. nih.govyoutube.com For instance, the eclipsed conformation of this compound is identified as a transition state for the conformational change between staggered forms. bris.ac.ukmsstate.edu

A prevalent reaction pathway for this compound is hydrogen abstraction, where a radical species removes a hydrogen atom, leading to the formation of an ethyl radical. This process is a crucial initiation step in combustion and atmospheric chemistry.

OH Radical: The reaction of this compound with the hydroxyl (OH) radical is a benchmark system for studying hydrogen abstraction. Theoretical investigations have provided detailed insights into the kinetics and dynamics of this reaction. mdpi.comamazonaws.com Computational studies have been used to calculate the rate constants and to understand the temperature dependence of this reaction.

H Radicals: Similarly, the abstraction of a hydrogen atom from this compound by a hydrogen radical (H) has been extensively studied using computational methods. nih.govnist.gov These studies have focused on determining the barrier heights and reaction rates. For example, the barrier energy for H-abstraction from this compound by an H radical has been calculated to be 10.5 kcal/mol. acs.org In contrast, the reaction with a methyl radical (CH3) has a higher barrier of 15.0 kcal/mol. acs.org

Calculated Activation Barriers for Hydrogen Abstraction from this compound
Radical SpeciesActivation Energy (kcal/mol)Computational Method
H10.5DLPNO-CCSD(T)/cc-pVTZ//M06–2X/cc-pVTZ
CH315.0DLPNO-CCSD(T)/cc-pVTZ//M06–2X/cc-pVTZ

In a concerted reaction, all bond-breaking and bond-making processes occur in a single, simultaneous step, without the formation of any intermediate species. wikipedia.orgyoutube.comyoutube.com The reaction proceeds through a single transition state. While many reactions of this compound proceed through stepwise mechanisms involving radical intermediates, certain reactions can exhibit concerted character. Theoretical studies are essential for distinguishing between stepwise and concerted pathways by mapping the potential energy surface and searching for intermediates. nih.gov For example, the reaction of this compound with singlet oxygen to produce ethene and hydrogen peroxide has been proposed to occur through a concerted mechanism. researchgate.net

The breaking of a carbon-hydrogen (C-H) bond is a fundamental step in many reactions of this compound, including dehydrogenation and oxidation. nih.gov Density functional theory (DFT) calculations are frequently used to investigate the energetics of C-H bond activation on various catalytic surfaces. acs.orgresearchgate.netsemanticscholar.org These studies reveal that the activation energy for C-H bond scission is highly dependent on the nature of the catalyst. For instance, on a PdO(101) surface, the intrinsic energy barriers for C-H bond cleavage in this compound are found to be similar to those for mthis compound (B114726). researchgate.net The initial C-H bond cleavage is often the rate-determining step in processes like this compound dehydrogenation. bohrium.com

The scission of the carbon-carbon (C-C) bond in this compound requires significantly more energy than C-H bond cleavage and typically occurs under more forcing conditions, such as in steam reforming. acs.org Computational studies have been employed to explore the mechanisms of C-C bond rupture. DFT calculations have shown that on an Ir(100) surface, the presence of oxygen species can significantly lower the activation energy for C-C bond cleavage in this compound decomposition intermediates. acs.org In the absence of such species, the activation energy for the C-C bond rupture in C2Hx species can be greater than 1 eV. acs.org The selective cleavage of C-H versus C-C bonds is a key challenge in the catalytic conversion of this compound to value-added chemicals. nih.govmorressier.com

Kinetic and Thermodynamic Analysis of Reaction Barriers

Beyond identifying reaction pathways, computational chemistry provides quantitative data on the energetics of these processes. Kinetic analysis focuses on the rates of reactions, which are primarily determined by the height of the activation energy barrier. Thermodynamic analysis, on the other hand, deals with the relative stabilities of reactants, intermediates, and products, as determined by their free energies.

Theoretical calculations can provide valuable data on reaction enthalpies, entropies, and Gibbs free energies, which are crucial for understanding reaction spontaneity and equilibrium. acs.org For instance, the rotational barrier in this compound, which is the energy difference between the staggered and eclipsed conformations, has been determined both computationally and experimentally to be approximately 12 kJ/mol (2.9 kcal/mol). libretexts.orgutexas.edu This torsional strain arises from interactions between the C-H bonding and antibonding orbitals on adjacent carbon atoms. libretexts.org

Thermodynamic Data for this compound Conformational Barrier
ParameterValueSource
Rotational Energy Barrier12 kJ/mol (2.9 kcal/mol) libretexts.org
Torsional Strain per H-H eclipsing interaction~4.0 kJ/mol (1.0 kcal/mol) libretexts.org

Analysis of Spin-State Reactivity (e.g., Two-State Reactivity, Minimum Energy Crossing Points)

Many chemical reactions, particularly those involving transition metals or radical species, can proceed on multiple potential energy surfaces corresponding to different electronic spin states. nih.govresearchgate.net The reactivity in such cases is termed "two-state reactivity" or "multi-state reactivity."

Computational studies are indispensable for exploring these complex reaction landscapes. They allow for the calculation of the energies of different spin states and the identification of regions where the potential energy surfaces of different spin states cross or come close in energy. A key concept in this area is the Minimum Energy Crossing Point (MECP), which is the lowest energy point of intersection between two potential energy surfaces of different spin states. q-chem.comq-chem.comvalpo.edu The MECP often plays a role analogous to a transition state in reactions that involve a change in spin state, as the system is most likely to switch from one surface to the other at this point. researchgate.netscispace.com

For example, the reaction of this compound with molecular oxygen has been studied computationally on both the triplet (ground state) and singlet (excited state) potential energy surfaces. researchgate.net These calculations revealed that the reaction pathways and products are different for the two spin states. The triplet reaction leads to the formation of an ethyl radical and a hydroperoxyl radical, while the singlet reaction produces ethene and hydrogen peroxide. researchgate.net The study also identified an intersection between the singlet and triplet potential energy surfaces, which allows for a nonadiabatic quenching process. researchgate.net Similarly, DFT calculations have been used to investigate the reductive elimination of this compound from organometallic complexes, which can involve a crossover between different spin states. nih.gov

Product Energy and Angular Distribution Analysis in Gas-Phase Reactions

The study of product energy and angular distributions in gas-phase reactions of this compound provides profound insights into the underlying reaction dynamics, revealing the nature of the potential energy surface and the timescale of bond breaking and formation. Techniques such as translational spectroscopy and crossed molecular beam scattering are pivotal in these investigations.

In the vacuum ultraviolet (VUV) photodissociation of this compound, for instance, at a wavelength of 121.6 nm, the analysis of H atom products shows a total kinetic energy release (TKER) peaking around 35,000 cm⁻¹ (approximately 4.3 eV) nih.gov. The distribution of this energy among the translational, vibrational, and rotational modes of the products (e.g., H atoms and C₂H₅ radicals) is a direct consequence of the forces acting on the fragments as they separate. The angular distribution of these products, described by the anisotropy parameter (β), indicates the orientation of the transition dipole moment relative to the polarization of the photolysis laser. A non-zero β parameter implies that the dissociation occurs on a timescale shorter than the rotational period of the parent molecule rsc.org.

Similarly, the photodissociation dynamics of the ethyl radical (C₂H₅), a key intermediate in this compound chemistry, have been examined. When excited to the òA'(3s) Rydberg state, the ethyl radical decomposes into ethylene (C₂H₄) and a hydrogen atom. Experimental studies reveal bimodal product translational energy and angular distributions, indicating two distinct H-atom product channels nsf.gov:

A fast channel characterized by a large translational energy release and an anisotropic angular distribution. This is consistent with a rapid, direct dissociation pathway.

A slow channel with a small translational energy release and an isotropic angular distribution, suggesting an indirect dissociation mechanism involving the transient exploration of the ground-state potential energy surface nsf.gov.

Recent dynamics simulations have confirmed these pathways, identifying a prompt channel leading to ground-state ethylene with an anisotropic distribution and a statistical-like channel with a longer dissociation time of less than 5 nanoseconds nsf.gov.

In bimolecular reactions, such as the reaction of this compound with hydroxyl (OH) radicals, computational studies using variational transition-state theory help predict product formation and reaction rates. These theoretical models analyze the minimum energy path and can determine the central dynamical bottleneck of the reaction, providing a comprehensive picture of the reaction landscape acs.org. The product distribution in reactions like the gas-phase chlorination of this compound is also highly dependent on conditions such as temperature and reactant ratios, leading to a variety of chlorinated ethanes and other byproducts nih.govresearchgate.net.

The table below summarizes findings from photodissociation studies of this compound and its radical, illustrating how energy and angular distributions inform the understanding of reaction mechanisms.

Reactant/ProcessWavelength (nm)Product ChannelAvg. Translational Energy Release (kcal/mol)Angular DistributionImplied Mechanism
This compound (C₂H₆) Photodissociation121.6H + C₂H₅~99.4 (4.3 eV)AnisotropicFast, direct dissociation
Ethyl Radical (C₂H₅) Photodissociation245H + C₂H₄ (Prompt)63.9AnisotropicDirect, non-adiabatic dissociation
Ethyl Radical (C₂H₅) Photodissociation245H + C₂H₄ (Statistical)22.2IsotropicIndirect, unimolecular decay
Ethyl Radical (C₂H₅) Photodissociation245H + C₂H₄ (Triplet)3.6AnisotropicAdiabatic dissociation

Data compiled from photodissociation dynamics studies nih.govnsf.gov.

Electronic Structure Analysis (e.g., Natural Bond Orbital, Density of States, Topological Analysis)

The reactivity and conformational preferences of this compound are governed by its electronic structure. Computational methods such as Natural Bond Orbital (NBO) analysis, Density of States (DOS) calculations, and the Quantum Theory of Atoms in Molecules (QTAIM) provide a detailed picture of bonding, orbital interactions, and electron density distribution.

Natural Bond Orbital (NBO) Analysis

NBO analysis localizes the molecular wavefunction into orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. A key finding from NBO analysis of this compound is the critical role of hyperconjugation in stabilizing the staggered conformation over the eclipsed one. This stabilization arises from the interaction between the occupied C-H sigma bonding orbitals (σCH) and the vicinal unoccupied C-H sigma antibonding orbitals (σ*C'H').

This delocalization of electron density from a filled bonding orbital to an adjacent unfilled antibonding orbital results in an energy lowering. For this compound in its staggered geometry, this interaction energy has been quantified. wisc.edu The torsional variations of these hyperconjugative interactions are considered a principal source of this compound's rotational barrier wisc.edu.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
σ (C-H)σ* (C'-H')2.59

E(2) represents the stabilization energy calculated from second-order perturbation theory, quantifying the strength of the hyperconjugative interaction in staggered this compound wisc.edu.

Density of States (DOS) Analysis

The electronic Density of States (DOS) describes the number of available electronic states at each energy level. For this compound, DOS calculations are employed to understand its electronic properties under various conditions. For instance, first-principles molecular dynamics simulations have used DOS analysis to study the behavior of fluid this compound under extreme temperature and pressure. These studies correlate changes in the electronic DOS with the decomposition of this compound and a nonmetal-to-metal transition in the fluid state bohrium.com. Analysis of the DOS provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is fundamental to understanding the molecule's electronic stability and reactivity.

Topological Analysis (Quantum Theory of Atoms in Molecules - QTAIM)

QTAIM provides a rigorous method for partitioning the molecular electron density (ρ) into atomic basins and analyzing its topological features. This analysis defines atoms and chemical bonds based on the gradient vector field of the electron density. A bond path, a line of maximum electron density linking two nuclei, and a corresponding (3, -1) bond critical point (BCP) are necessary and sufficient conditions for the existence of a chemical bond nih.gov.

In this compound, QTAIM has been used to investigate the long-standing debate over whether steric repulsion or hyperconjugation is the dominant factor responsible for the rotational barrier. By analyzing the properties of the electron density at the BCPs, such as the density value (ρb), its Laplacian (∇²ρb), and the bond ellipticity (ε), researchers can characterize the nature of the chemical bonds. For example, some QTAIM studies suggest that steric effects, identified through chiral contributions in the analysis, are a significant factor in explaining the staggered geometry of this compound arxiv.org. The analysis of the C-C bond path length and other scalar measures provides further insight into the subtle electronic changes that occur during internal rotation arxiv.org.

Advanced Catalytic Conversion of Ethane

Catalytic Dehydrogenation of Ethane (B1197151)

Catalytic dehydrogenation of this compound involves the removal of hydrogen from the this compound molecule to form ethylene (B1197577). This process can be broadly categorized into two main pathways: non-oxidative dehydrogenation (EDH) and oxidative dehydrogenation (ODH). mdpi.com The choice between these pathways and the design of the catalyst are critical for optimizing ethylene yield and process efficiency. rsc.org

Non-oxidative this compound dehydrogenation (EDH) is a direct, endothermic reaction that converts this compound into ethylene and hydrogen. mdpi.com This process is an attractive alternative to traditional steam cracking because it can operate at lower temperatures. nih.gov However, the endothermic nature of the reaction means that high temperatures are still required to achieve significant this compound conversion due to thermodynamic constraints. rsc.orgmdpi.com

A primary challenge in EDH is catalyst deactivation caused by coke formation, which occurs through deep dehydrogenation and polymerization of ethylene on the catalyst surface. rsc.orgresearchgate.net Consequently, a significant focus of research is the development of catalysts that are not only active and selective but also resistant to coking. rsc.org Zeolite-based catalysts, for example, have been investigated for their potential to enhance catalytic performance by providing shape selectivity and sinter-resistant metal sites. rsc.orgrsc.org

CatalystTemperature (°C)This compound Conversion (%)Ethylene Selectivity (%)
PtSn–Mg(Al)O55025.6~100
Cr/MFI65036.2Not specified
YCrO3 (with steam)700Not specified94.3
Pt/BCY15/Pt PEMR7003496
Au-Si (doped with Ti)Not specified1695

Oxidative dehydrogenation of this compound (ODH) is an exothermic process that uses an oxidizing agent to facilitate the removal of hydrogen from this compound, typically forming water or carbon monoxide as a byproduct. mdpi.commdpi.com The exothermic nature of ODH is advantageous as it is more thermodynamically favorable at lower temperatures compared to EDH, potentially leading to significant energy savings. mdpi.commdpi.com

Common oxidants include molecular oxygen (O2) and carbon dioxide (CO2). While O2 is a strong oxidant, its use can lead to the over-oxidation of this compound and ethylene to carbon oxides (CO and CO2), which reduces the selectivity for the desired ethylene product. acs.org

Carbon dioxide is considered a "soft oxidant" and offers several advantages. google.comrsc.org Utilizing CO2 can shift the reaction equilibrium towards ethylene production by consuming the hydrogen produced via the reverse water-gas shift (RWGS) reaction. acs.orgrsc.org This approach can also suppress coke formation through the reverse Boudouard reaction. acs.org The process of using CO2 as an oxidant is sometimes referred to as CO2-DHE (CO2-assisted dehydrogenation of this compound). rsc.org Molybdenum and vanadium-based catalysts are often effective for this process. mdpi.comosti.gov

CatalystOxidantTemperature (°C)This compound Conversion (%)Ethylene Yield (%)
Cr2O3/SiO2 (8 wt.%)CO26506155.5
5Fe/10NiMgZrCO265023.321
Ga2O3CO2650Not specified18.6
Fe-modified Mo2CCO2Not specifiedNot specified>2.8

The rational design of catalysts is crucial for advancing this compound dehydrogenation technologies. The goal is to create materials that can efficiently break the C-H bond in this compound while preventing the undesired cleavage of the C-C bond and subsequent side reactions. osti.govrsc.org Key strategies involve the selection of active metals, the formation of alloys, and the careful choice of support materials. rsc.orgrsc.org

Noble metals, particularly platinum (Pt) and palladium (Pd), are highly active for C-H bond activation and are widely studied for this compound dehydrogenation. mdpi.comrsc.orgosti.gov However, these metals also tend to catalyze hydrogenolysis (C-C bond breaking) and deep dehydrogenation, which leads to coke formation and rapid deactivation. osti.gov

The catalytic activity of these metals is highly dependent on the nature of their active sites. mdpi.com For instance, on platinum catalysts, different types of sites exist, such as coordinatively unsaturated Pt atoms at steps and edges, and Pt atoms on terraces. mdpi.com While both site types can dissociate the C-H bond, the more unsaturated sites at edges and steps are also more likely to promote the undesirable side reactions that lead to coking. mdpi.comosti.gov Therefore, a key aspect of catalyst design is to control the structure of the metal nanoparticles to maximize selectivity towards ethylene. researchgate.net

To improve the selectivity and stability of noble metal catalysts, a second metal is often added to form a bimetallic catalyst. rsc.org Promoters such as tin (Sn), indium (In), and iridium (Ir) have been shown to significantly enhance the performance of Pt-based catalysts. rsc.orgrsc.orgosti.gov

These bimetallic systems exhibit synergistic effects that modify the catalyst's properties in two primary ways:

Geometric Effects : The promoter metal can dilute the ensembles of the primary active metal (e.g., Pt). This isolation of active sites hinders the side reactions that require larger ensembles of atoms, thereby increasing selectivity towards ethylene and suppressing coke formation. researchgate.net

Electronic Effects : The interaction between the two metals can alter the electronic properties of the active sites. For example, charge transfer from indium to platinum in Pt-In particles has been observed, which can weaken the binding of ethylene to the surface, facilitating its desorption before it can undergo further dehydrogenation to coke. duke.edu

Studies have shown that bimetallic catalysts like Pt-Sn and Pt-Ir exhibit higher activity and stability compared to their monometallic Pt counterparts. rsc.orgosti.gov For example, a Pd-Ir bimetallic catalyst demonstrated that the co-presence of the two metals improved stability and inhibited carbon deposition, with Pd2+ and Ir4+ species identified as the active sites. rsc.org

Metal oxides can function both as the primary catalyst and as supports for active metal particles. Transition metal oxides containing vanadium, molybdenum, or chromium have been reported as effective catalysts for ODH. mdpi.comresearchgate.net For instance, chromium oxide supported on silica (B1680970) (Cr2O3/SiO2) has shown excellent performance for ODH with CO2. researchgate.net

Catalyst Design and Engineering for Enhanced Selectivity and Conversion

Carbon-Based Catalysts (e.g., Undoped and Doped Carbon Materials)

Nanocarbon materials have been explored as catalysts for the oxidative dehydrogenation (ODH) of alkanes. However, their application in converting this compound to ethylene through oxidative dehydrogenation has been hampered by deactivation under the requisite oxidizing conditions and relatively high reaction temperatures. To address these stability issues, researchers have utilized metal-organic frameworks (MOFs), such as ZIF-8, as precursors to synthesize nanocarbon (CN) catalysts. The resulting CN catalysts retain the robust structure of the MOF precursor, leading to excellent thermal and reaction stability.

Further enhancements in catalytic performance have been achieved by doping these nanocarbon materials. For instance, doping boron atoms into the framework of CN catalysts via a hydrothermal method has been shown to improve their efficacy. A notable example is a boron-doped nanocarbon catalyst (o-BCN-1100), which, after synthesis involving boron doping followed by oxidation, demonstrated excellent reaction stability and achieved an ethylene yield of 13.5%. researchgate.net

Single-Atom Catalysts and Cluster Catalysis (e.g., Palladium Clusters, Nickel Atom)

Single-atom catalysts (SACs) and catalyst clusters represent a frontier in catalyst design, aiming to maximize atomic efficiency and tune catalytic properties with high precision.

Palladium Clusters: The interaction of palladium (Pd) clusters with this compound has been the subject of computational studies to understand C-H bond activation. Density functional theory (DFT) and coupled-cluster theory have been employed to investigate the activation of this compound on palladium clusters of varying sizes (Pd_n_, n=1–8). These studies have shown that the reactivity of palladium clusters towards the C-H bonds in this compound is size-dependent. For instance, Pd₂, Pd₆, and Pd₈ clusters have been identified as being the most active for the initial C-H bond cleavage in this compound. researchgate.net

Nickel Single-Atom Catalysts: Single-atom alloy (SAA) catalysts are being investigated for their potential to provide high activity, selectivity, and stability in the selective dehydrogenation of light alkanes. By isolating individual metal atoms on a support, it is possible to activate the desired C-H bond while suppressing undesirable side reactions. DFT calculations and microkinetic modeling have been used to study this compound dehydrogenation on various SAA catalysts, including nickel-doped copper (NiCu). The results indicate that the NiCu SAA catalyst exhibits superior activity and selectivity for the formation of ethylene from this compound compared to widely used noble metal catalysts like palladium and platinum. tyut.edu.cn

Furthermore, an active site isolation strategy has been employed to inhibit side reactions and coke formation in this compound dehydrogenation (EDH) using single-atom metal/graphitic carbon nitride (M/g-C₃N₄) catalysts. DFT calculations and kinetic Monte Carlo simulations have identified Co/g-C₃N₄, Rh/g-C₃N₄, and Ni/g-C₃N₄ as highly effective catalysts, exhibiting excellent ethylene formation activity and selectivity approaching 100%. sciopen.com

Table 1: Performance of Single-Atom Catalysts in this compound Dehydrogenation

CatalystSupportKey FindingEthylene Selectivity
Nickel (Ni)Copper (Cu)Superior activity and selectivity compared to noble metals. tyut.edu.cnHigh
Nickel (Ni)Graphitic Carbon Nitride (g-C₃N₄)High ethylene formation activity and resistance to coking. sciopen.com~100% sciopen.com
Cobalt (Co)Graphitic Carbon Nitride (g-C₃N₄)High ethylene formation activity at lower temperatures. sciopen.com~100% sciopen.com
Rhodium (Rh)Graphitic Carbon Nitride (g-C₃N₄)High ethylene formation activity and selectivity. sciopen.com~100% sciopen.com

Mitigation Strategies for Catalyst Deactivation (e.g., Coke Formation Inhibition, Hydrogen Co-feeding)

Catalyst deactivation, primarily due to coke formation, is a significant challenge in the high-temperature process of this compound dehydrogenation. Coke deposits can block active sites on the catalyst surface, leading to a decrease in activity and selectivity.

One effective strategy to mitigate coke formation is the introduction of steam into the reaction feed. For instance, in the catalytic this compound dehydrogenation over a YCrO₃ perovskite oxide catalyst, the presence of steam was found to stabilize the catalyst's high performance. Raman spectroscopy of the used catalysts revealed that coke formation was significantly inhibited in the presence of steam. It is proposed that water facilitates the removal of coke precursors from the catalyst surface. rsc.org

Another approach to suppress coke formation and enhance catalyst stability involves the modification of the catalyst itself. For supported platinum (Pt) catalysts, which are active for light alkane dehydrogenation, alloying Pt with other metals can significantly reduce coke formation. Density functional theory studies have shown that alloying platinum with post-transition metals can decrease the binding energy of carbonaceous species on the catalyst surface, thereby hindering the pathways that lead to coke. acs.org An iron-based catalyst modulated by a siliceous zeolite has demonstrated superior coke resistance in this compound dehydrogenation over a 200-hour run without deactivation, maintaining high activity and selectivity. sci-hub.se

This compound Reforming Reactions

Dry Reforming of this compound with Carbon Dioxide (CO₂) for Syngas Production

The dry reforming of this compound with carbon dioxide is an attractive process as it utilizes two greenhouse gases to produce synthesis gas (syngas), a valuable mixture of hydrogen (H₂) and carbon monoxide (CO). This reaction can proceed through two main pathways: the cleavage of the C-C bond to produce syngas, or the oxidative dehydrogenation involving C-H bond cleavage to yield ethylene.

Mechanistic studies combining density functional theory (DFT) calculations with kinetic Monte Carlo (KMC) simulations have been conducted on a bimetallic PtNi(111) model surface to understand the selectivity of this reaction. These studies have shown that the PtNi catalyst is selective towards the production of CO through the direct dissociation of CO₂ and the oxidative C-C bond scission of this compound via oxygenated intermediates. The selectivity towards syngas on the PtNi catalyst can be enhanced by promoting the formation of key oxygenated intermediates. osti.gov

Steam Reforming and Partial Oxidation for Hydrogen Production

Partial Oxidation: Partial oxidation of this compound offers an alternative route to syngas and hydrogen production. This process involves the reaction of this compound with a limited amount of an oxidizing agent, such as oxygen. The reaction is exothermic, which can be advantageous over the endothermic steam reforming process. The product of partial oxidation is a gas mixture primarily composed of hydrogen and carbon monoxide, which can be used as a synthesis gas or as a feedstock for hydrogen production. sfc.com The operating conditions for non-catalytic partial oxidation are typically high temperatures, in the range of 1200 to 1500°C. Catalytic partial oxidation can lower the required reaction temperature. youtube.com

Selective Functionalization of this compound

Directly converting the C-H bonds in this compound to functional groups is a significant challenge in chemistry. Recent research has demonstrated promising pathways for the selective functionalization of this compound.

One notable example is the iodine-catalyzed selective functionalization of this compound in oleum (B3057394) (fuming sulfuric acid) to produce ethylene glycol. This process operates at relatively low temperatures and pressures. The iodine catalyst has been shown to be more active than previously reported platinum-based catalysts. The reaction proceeds through a different catalytic cycle, yielding the bis-bisulfate ester of ethylene glycol, which can then be hydrolyzed to produce ethylene glycol. acs.orgacs.orgnih.gov This method presents a direct route for the conversion of this compound, a major component of shale gas, into a valuable chemical. acs.orgnih.gov

Table 2: Comparison of Catalysts for this compound Functionalization in Oleum

CatalystPrimary Product IntermediateFinal Product after HydrolysisKey Advantage
IodineBis-bisulfate ester of ethylene glycol (EBS) acs.orgEthylene glycol acs.orgHigher activity at lower temperatures compared to Pt-based catalysts. acs.org
Platinum-basedEthionic acid (ETA) acs.org-State-of-the-art prior to iodine catalysis. acs.org

Selective Chlorination for Dichlorothis compound Synthesis and Upgrading

The selective chlorination of this compound is a critical pathway for producing 1,2-dichlorothis compound (B1671644) (EDC), a primary precursor for vinyl chloride monomer (VCM), which is then used to produce polyvinyl chloride (PVC). The process involves the substitution of hydrogen atoms in the this compound molecule with chlorine. While this compound can be chlorinated through a free-radical chain mechanism initiated by UV light, catalytic methods are employed to enhance selectivity and control the reaction, which can otherwise lead to a mixture of chlorinated ethanes (C2H6-nCln).

The reaction typically proceeds as follows: C2H6 + 2Cl2 → C2H4Cl2 + 2HCl

Catalysts such as ferric chloride (FeCl3), copper chloride (CuCl2), aluminum chloride (AlCl3), and antimony pentachloride (SbCl5) are often used in liquid-phase processes to facilitate the chlorination at temperatures around 40-50°C. These catalysts, typically Lewis acids, polarize the Cl-Cl bond, making it more susceptible to attack by the hydrocarbon.

The subsequent "upgrading" of 1,2-dichlorothis compound primarily involves its dehydrochlorination to produce vinyl chloride. This is a crucial industrial process, often achieved through thermal cracking at high temperatures (around 500°C). However, catalytic routes are being explored to lower the energy requirements. Catalysts based on activated carbon have shown effectiveness in promoting the dehydrochlorination of 1,2-dichlorothis compound to vinyl chloride at lower temperatures, in the range of 573-623 K. The surface chemistry of these carbon catalysts, particularly the presence of nitrogen functional groups, appears to play a significant role in their catalytic activity.

Direct Conversion to Oxygenates (e.g., Ethanol (B145695), Ethene) via Metal-Oxo Species

The direct selective oxidation of this compound to valuable oxygenates like ethanol and acetic acid represents a significant challenge and a highly desirable goal in catalysis, as it could offer a more direct and economical route than current multi-step processes. The primary difficulty lies in activating the inert C-H bond of this compound without causing complete oxidation to carbon dioxide (CO2). Metal-oxo species are at the forefront of catalytic research for this transformation.

Catalysts based on mixed metal oxides, particularly those containing molybdenum and vanadium, have shown promise. For instance, Mo-V-Nb based catalysts have been extensively studied for the selective oxidation of this compound to acetic acid and ethene. The mechanism is believed to involve the activation of this compound on a metal-oxo site, where a lattice oxygen atom from the catalyst participates in the reaction. The active sites are often complex, and their performance depends heavily on the composition and structure of the mixed oxide.

One patented system for the direct oxidation of this compound to acetic acid utilizes a Mo-V-Ln-Nb-Pd (where Ln is a lanthanide) catalyst. This system can achieve high selectivity to acetic acid at significant this compound conversion rates. Water is often introduced into the feed, as it can promote the desorption of acetic acid from the catalyst surface, thereby increasing selectivity.

Below is a table summarizing the performance of a notable catalytic system for the direct oxidation of this compound (EDO) to acetic acid.

Catalyst SystemTemperature (°C)Pressure (bar)This compound Conversion (%)Acetic Acid Selectivity (%)
Mo-V-Ln-Nb-Pd28013.81085

This interactive table is based on patented findings for a specific catalyst formulation under the described reaction conditions.

Dehydroaromatization (EDA) for Aromatic Hydrocarbon Synthesis

The catalytic dehydroaromatization of this compound (EDA) is an attractive process for converting an inexpensive alkane feedstock directly into high-value aromatic hydrocarbons such as benzene (B151609), toluene, and xylene (BTX). rsc.orgrsc.org This reaction transforms non-aromatic hydrocarbons into aromatic ones through a series of catalytic steps. rsc.org

The process is typically carried out using bifunctional catalysts at temperatures between 600°C and 700°C. These catalysts possess both a dehydrogenation function and an acidic function. mdpi.com Metal-modified zeolites, particularly ZSM-5, are the most studied catalysts for this reaction. oup.comoup.com

The reaction mechanism is generally accepted to proceed via a consecutive pathway:

Dehydrogenation: this compound is first dehydrogenated on metal active sites to form ethene. Metals such as gallium (Ga), zinc (Zn), platinum (Pt), and cobalt (Co) are effective for this step. rsc.orgmdpi.comoup.comoup.com

Oligomerization and Cyclization: The ethene molecules then undergo oligomerization (forming larger hydrocarbon chains) and cyclization on the Brønsted acid sites within the zeolite pores. mdpi.comoup.com

Dehydrogenation: The resulting cyclic intermediates are finally dehydrogenated to form aromatic products. oup.com

A significant challenge in EDA is catalyst deactivation due to coke formation. acs.org The high reaction temperatures and the presence of reactive intermediates can lead to the deposition of carbonaceous materials on the catalyst surface, blocking active sites. acs.org Research focuses on developing more stable catalysts, for instance by using alloyed metal particles like Pt3Mn or by introducing sulfur compounds that can stabilize zinc species and reduce coking. mdpi.comdtu.dk Co/H-ZSM-5 catalysts have also been identified as highly effective, with Co2+ cations efficiently activating this compound without significant coke formation. oup.comoup.com

Emerging Catalytic Modalities

Beyond traditional thermal catalysis, new methods are emerging that utilize alternative energy sources like light or electricity to drive this compound conversion under milder conditions, offering potential for improved energy efficiency and sustainability.

Photocatalytic Conversion of this compound (e.g., Mthis compound (B114726) to this compound, Dehydrogenation)

Photocatalysis uses light energy to activate a semiconductor catalyst, which then drives a chemical reaction. This approach offers the potential to convert this compound at or near ambient temperature and pressure. unh.edu

One area of research, though focused on this compound synthesis, is the photocatalytic non-oxidative coupling of mthis compound (PNOCM) to form this compound. unh.edubatistalab.com This process addresses the challenge of activating mthis compound, the most inert hydrocarbon. batistalab.com Catalysts such as metallic cobalt clusters on gallium nitride (GaN) nanowires have demonstrated high productivity and stability, converting mthis compound into this compound and propane (B168953) with high selectivity. batistalab.com The mechanism involves the generation of electron-hole pairs in the semiconductor upon irradiation. These charge carriers facilitate mthis compound activation and the subsequent coupling of methyl radicals to form this compound. batistalab.comrsc.org

More directly related to this compound conversion is photocatalytic dehydrogenation, which aims to produce ethene. rsc.orgrsc.org This process is an alternative to energy-intensive steam cracking. rsc.orgrsc.org ZnO-supported platinum (Pt) nanoparticles have been shown to be highly active and selective for dehydrogenating this compound to ethene using simulated sunlight. rsc.org The reaction is proposed to proceed via a photo-assisted Mars-van Krevelen mechanism, where photogenerated holes on the ZnO support create reactive oxygen species that abstract hydrogen from this compound. rsc.orgrsc.org Similarly, AuPd nanoparticles on TiO2 have also been shown to be efficient photocatalysts for this reaction. acs.org

The table below presents research findings for different photocatalytic systems.

Photocatalytic ProcessCatalystProduct(s)Production RateSelectivity (%)
Mthis compound CouplingCo/GaN NanowiresThis compound, Propane192.3 mmol g⁻¹ h⁻¹ (this compound)90.6 (C2+)
This compound DehydrogenationPt/ZnOEthene867.8 µmol h⁻¹ g⁻¹97.6
This compound DehydrogenationPdZn/ZnOEthene46.4 mmol g⁻¹ h⁻¹92.6

This interactive table summarizes performance data from various photocatalytic research studies under specific experimental conditions.

Electrochemical Dehydrogenation in Solid Oxide Fuel Cells (SOFCs)

Electrochemical methods, particularly using solid oxide cells, represent a highly innovative approach for the non-oxidative dehydrogenation of this compound to ethene. nsf.gov This technology integrates the chemical reaction with an electrochemical separation process, allowing for high conversion and selectivity by circumventing thermodynamic equilibrium limitations. nsf.govbohrium.com

The process typically uses a proton-conducting solid oxide electrolyzer cell (SOEC), a type of SOFC operated in reverse. bohrium.cominl.gov The cell consists of a dense proton-conducting electrolyte sandwiched between two porous electrodes (anode and cathode).

The mechanism for this compound dehydrogenation at the anode is as follows:

Adsorption and Activation: this compound is fed to the anode, where it adsorbs onto the catalyst-impregnated surface. The catalyst, often featuring metal-oxide interfaces, activates the C-H bonds. nsf.govbohrium.com

Dehydrogenation and Proton Formation: The activated this compound molecule is dehydrogenated, forming an ethene molecule and two hydrogen atoms. These hydrogen atoms are subsequently oxidized, releasing two protons (H+) and two electrons (e-).

Anode Reaction: C2H6 → C2H4 + 2H+ + 2e-

Proton Transport: An external voltage is applied across the cell, driving the protons from the anode, through the dense proton-conducting electrolyte, to the cathode. This continuous removal of hydrogen (as protons) from the reaction side shifts the equilibrium of the dehydrogenation reaction, allowing for much higher single-pass conversion of this compound than is possible in a conventional reactor. bohrium.cominl.gov

Hydrogen Evolution: At the cathode, the protons combine with the electrons that have traveled through the external circuit to form pure hydrogen gas.

Cathode Reaction: 2H+ + 2e- → H2

This electrochemical pumping of protons is the key to the high efficiency of the process. nsf.govbohrium.com Researchers have demonstrated exceptionally high this compound conversion (up to 75.2%) and nearly 100% selectivity to ethene at temperatures around 700°C using this method, which also co-produces a pure stream of valuable hydrogen gas at the cathode. nsf.govbohrium.com

Electrolyte and Electrode Material Research for SOFCs

The direct utilization of hydrocarbons, including this compound, in Solid Oxide Fuel Cells (SOFCs) offers a promising pathway for efficient electricity generation. However, it presents significant material challenges, primarily the deactivation of the anode due to carbon deposition (coking) and the need for electrolytes with high ionic conductivity at intermediate operating temperatures (500-700°C) to ensure long-term stability and cost-effectiveness.

Research in this area is focused on the development of novel electrolyte and anode materials that can withstand the harsh operating conditions of direct hydrocarbon SOFCs. Perovskite oxides have emerged as a particularly promising class of anode materials due to their inherent resistance to carbon formation and sulfur poisoning when using hydrocarbon fuels. researchgate.net These materials can be tailored to exhibit high electronic and ionic conductivity, crucial for efficient fuel oxidation.

One notable advancement in anode design for direct-ethane SOFCs involves the use of perovskite-based nanocomposites. A recent study demonstrated enhanced performance and stability by anchoring palladium nanoparticles on a perovskite-based anode. researchgate.netdoaj.org This approach leverages the catalytic activity of palladium for this compound dehydrogenation and oxidation while the perovskite support provides structural stability and coking resistance.

Interactive Table: Selected Materials for Direct this compound SOFCs

Component Material Composition Operating Temperature (°C) Key Findings
Anode Perovskite with Pd nanoparticles Palladium anchored on perovskite - Enhanced efficiency and stability for direct this compound conversion. researchgate.netdoaj.org
Anode Perovskite (La,Sr)TiO3, (La,Sr)CrO3 700-850 High resistance to carbon coking with hydrocarbon fuels. researchgate.net
Anode Copper-Ceria Cermet Cu-CeO2-YSZ 700-800 Active for direct electrochemical oxidation of various hydrocarbons. upenn.edu
Electrolyte Ceria-based Gadolinium-doped Ceria (GDC) 500-700 Higher ionic conductivity than YSZ at intermediate temperatures. oup.com
Electrolyte Ceria-based Samarium-doped Ceria (SDC) 500-700 Promising ionic conductivity for intermediate temperature SOFCs. oup.com
Electrolyte Zirconia-based Yttria-stabilized Zirconia (YSZ) 800-1000 High stability but requires high operating temperatures. aalto.fi
Electrolyte Bilayer YSZ/GDC 600-800 Combines stability of YSZ with higher conductivity of GDC. aalto.fiscispace.com

Metal Ion Catalysis in Gas-Phase Reactions (e.g., Th+, U+, PdX+)

Gas-phase studies of metal ion reactions with this compound provide fundamental insights into the intrinsic mechanisms of C-H and C-C bond activation, unencumbered by solvent or surface effects. These studies reveal how the electronic structure of the metal center dictates its reactivity and selectivity in this compound conversion.

Thorium (Th+) and Uranium (U+) Ions:

The gas-phase reactions of doubly charged actinide ions, such as Th²⁺ and U²⁺, with this compound have been investigated using Fourier transform ion cyclotron resonance mass spectrometry. These studies show that the reactivity of these ions is strongly dependent on their electronic configuration. Th²⁺ reacts with this compound to produce ThC₂H₂²⁺ through the elimination of two H₂ molecules. In contrast, U²⁺ reacts with this compound to form UC₂H₄²⁺ via a single H₂ elimination. This difference in reactivity is attributed to the accessibility of a d¹ electronic configuration, which is crucial for activating the C-H and C-C bonds of this compound. The reaction is proposed to proceed through an insertion of the metal ion into a C-H or C-C bond of this compound.

Recent discoveries have also shown that uranium complexes can catalyze the hydrogenation of ethene to this compound, involving an intermediate ethene-bridged diuranium complex. osti.gov This highlights the potential for uranium in catalytic cycles involving this compound and ethene.

Palladium (PdX+) Complexes:

Palladium complexes are well-known for their catalytic activity in a variety of organic transformations. In the gas phase, cationic palladium complexes have been shown to catalyze the acceptorless dehydrogenation of this compound to ethene. This process occurs via a two-step catalytic cycle involving a palladium hydride, [(phen)Pd(H)]⁺, and a palladium ethide, [(phen)Pd(CH₂CH₃)]⁺ (where phen is 1,10-phenanthroline). The palladium hydride reacts with this compound to release H₂ and form the palladium ethide. The palladium ethide can then release ethene to regenerate the palladium hydride, thus completing the catalytic cycle. This type of gas-phase study provides a molecular-level understanding of the elementary steps involved in catalytic this compound dehydrogenation.

Interactive Table: Gas-Phase Metal Ion Catalysis of this compound

Metal Ion Catalyst Reactant Key Products Mechanistic Insights
Th²⁺ This compound ThC₂H₂²⁺, H₂ C-H and C-C bond activation via metal ion insertion.
U²⁺ This compound UC₂H₄²⁺, H₂ Primarily C-H bond activation.
[(phen)Pd(H)]⁺ This compound [(phen)Pd(CH₂CH₃)]⁺, H₂ Part of a two-step catalytic cycle for this compound dehydrogenation.

Advanced Spectroscopic Analysis of Ethane Systems

High-Resolution Vibrational Spectroscopy

High-resolution vibrational spectroscopy provides profound insights into the molecular structure and dynamics of ethane (B1197151). By resolving individual rotational-vibrational transitions, it is possible to derive precise molecular parameters, understand complex spectral patterns, and develop comprehensive databases for various applications, including atmospheric monitoring and planetary science.

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for investigating the vibrational spectrum of this compound. coppjournal.orgkoreascience.kr High-resolution FTIR instruments can record the intricate absorption patterns of this compound across a wide spectral range, typically from the far-infrared to the near-infrared. washington.edu The analysis of these spectra allows for the precise determination of fundamental molecular parameters.

The infrared spectrum of this compound is characterized by absorption bands corresponding to its various vibrational modes. docbrown.info These include C-H stretching, C-H deformation, C-C stretching, and torsional motions of the methyl groups. content-animation.org.uknist.gov Each vibrational band possesses a detailed rotational fine structure. By fitting these high-resolution spectra to quantum mechanical models, researchers can derive key molecular constants for both the ground and vibrationally excited states. These parameters include rotational constants, centrifugal distortion constants, and vibrational frequencies.

The National Institute of Standards and Technology (NIST) maintains a database of fundamental vibrational frequencies for this compound, which are critical for spectral analysis. nist.gov These frequencies represent the energies of the molecule's normal modes of vibration.

Table 1: Fundamental Vibrational Frequencies of this compound (C₂H₆)

Symmetry Species Mode Number Approximate Type of Mode Frequency (cm⁻¹)
a₁g ν₁ CH₃ symmetric stretch 2954
a₁g ν₂ CH₃ symmetric deformation 1388
a₁g ν₃ C-C stretch 995
a₁u ν₄ Torsion 289
a₂u ν₅ CH₃ symmetric stretch 2896
a₂u ν₆ CH₃ symmetric deformation 1379
e𝐠 ν₇ CH₃ degenerate stretch 2969
e𝐠 ν₈ CH₃ degenerate deformation 1468
e𝐠 ν₉ CH₃ rock 1190
eᵤ ν₁₀ CH₃ degenerate stretch 2985
eᵤ ν₁₁ CH₃ degenerate deformation 1469
eᵤ ν₁₂ CH₃ rock 822

Data sourced from the NIST Chemistry WebBook. nist.gov

To accurately simulate and interpret the high-resolution spectrum of this compound, comprehensive line-by-line spectroscopic databases are essential. These databases contain detailed parameters for millions of individual transitions, including line position, intensity, and broadening coefficients. HITRAN (High-Resolution Transmission Molecular Absorption Database) is a prominent example of such a compilation, providing crucial data for atmospheric and planetary modeling. washington.edunasa.gov

The generation of these databases is a complex process that combines experimental data from techniques like FTIR with sophisticated theoretical models. mdpi.com For a molecule like this compound, with its multiple vibrational modes and high symmetry, the Hamiltonian—the operator that describes the total energy of the system—must account for rotational and vibrational energies, as well as various interaction terms.

Due to the complexity of this compound's spectrum, especially in regions with multiple interacting vibrational modes, creating a complete line list from first principles is challenging. nasa.gov Therefore, researchers often develop "pseudo-linelists" based on extensive laboratory measurements at various temperatures and pressures. These lists effectively interpolate between experimental conditions and can provide significantly better spectral fits than earlier database versions for specific spectral regions. nasa.gov The development of these databases is an ongoing effort, with new measurements and theoretical refinements continually improving their accuracy and completeness. hitran.org

The vibrational spectrum of this compound is more complex than the simple sum of its fundamental modes might suggest. nasa.gov This complexity arises from interactions between different vibrational states, a phenomenon known as resonance. One common type of interaction in this compound is Fermi resonance, which occurs when two vibrational states with similar energy and the same symmetry interact, shifting their energy levels and redistributing their intensities. nist.gov The NIST database notes a Fermi resonance between the ν₁₁ and the ν₄+ν₁₂ combination bands. nist.gov

These interactions complicate the spectral structure, leading to perturbations in line positions and intensities. For example, the 2900 cm⁻¹ region of the this compound spectrum is particularly dense and difficult to analyze due to the interaction of four fundamental bands. nasa.gov Understanding these interactions is critical for accurate spectral assignment and modeling. The study of how energy flows between different vibrational modes upon excitation is also an active area of research, revealing details about the molecule's intramolecular dynamics. nih.govacs.org High-resolution spectroscopy allows for the detailed characterization of these perturbations, providing stringent tests for theoretical models of molecular potential energy surfaces and vibrational dynamics.

Laser Absorption Spectroscopy Techniques for Trace Detection

The ability to detect and quantify trace amounts of this compound is vital for applications ranging from atmospheric chemistry and industrial process monitoring to medical diagnostics. Laser absorption spectroscopy techniques offer exceptional sensitivity and selectivity for this purpose, leveraging the strong absorption features of this compound in the mid-infrared region (around 3.3 µm). koreascience.kr

Cavity Ring-Down Spectroscopy (CRDS) is an ultra-sensitive absorption technique capable of measuring this compound concentrations at the parts-per-trillion (ppt) level. coppjournal.orgkoreascience.kr The method involves injecting laser light into a high-finesse optical cavity containing the gas sample. The rate at which the light intensity "rings down" or decays within the cavity is measured. This decay time is inversely proportional to the total optical loss, including the absorption by this compound molecules.

Because CRDS measures a decay rate rather than a change in light intensity, it is inherently insensitive to fluctuations in laser power, leading to high precision. coppjournal.org Studies using frequency-stabilized CRDS have demonstrated the ability to resolve fine spectral features of this compound that are lost in the noise of standard FTIR measurements. nist.gov A CRDS system operating in the 3.37 µm region has demonstrated a detection limit of 322 ppt (B1677978) for this compound. coppjournal.orgkoreascience.kr

Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) is another cavity-enhanced technique used for trace gas detection. koreascience.kr Like CRDS, it uses an optical cavity to achieve a long effective path length. However, the laser is injected off-axis to create a dense pattern of reflections that fills the cavity, which reduces optical noise and simplifies the experimental setup.

Tunable Diode Laser Absorption Spectroscopy (TDLAS) is a widely used technique for quantifying trace gases. koreascience.kr It employs a narrow-linewidth tunable diode laser to scan over a specific absorption feature of the target molecule. By measuring the fractional decrease in laser intensity, the concentration of the absorber can be determined with high selectivity according to the Beer-Lambert law.

To enhance the sensitivity of TDLAS for trace this compound detection, the laser beam is often passed multiple times through the gas sample using a multipass cell, such as a Herriott or White cell. koreascience.kr This arrangement can increase the effective optical path length to hundreds of meters, significantly amplifying the absorption signal and enabling measurements at parts-per-billion (ppb) levels or lower. coppjournal.org TDLAS systems are known for their robustness, speed, and suitability for in-situ measurements.

Table 2: Performance of Laser Absorption Techniques for this compound Detection

Technique Typical Sensitivity Key Advantages
Cavity Ring-Down Spectroscopy (CRDS) Parts-per-trillion (ppt) coppjournal.orgkoreascience.kr Extremely high sensitivity, insensitivity to laser power fluctuations. nist.gov
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS) Parts-per-billion (ppb) to ppt High sensitivity, reduced optical interference noise. koreascience.kr

Mid-Infrared Wavelength Range (e.g., 3.37 µm, 7 µm) for Multi-Species Chemical Analysis

The mid-infrared (mid-IR) spectral region is particularly valuable for the chemical analysis of molecules like this compound because it corresponds to the fundamental vibrational and ro-vibrational transitions of the molecule. nih.govdtic.mil This allows for high sensitivity and specificity in detection. nih.gov Specific wavelengths within this range are leveraged for the simultaneous analysis of this compound and other chemical species, which is crucial in fields ranging from atmospheric science to industrial process control. rice.edu

The region around 3.3 µm is frequently utilized for this compound detection due to strong molecular absorption lines. koreascience.kr Advanced spectroscopic techniques operating in this range can achieve very low detection limits. For instance, cavity ring-down spectroscopy (CRDS) has been employed in the 3.37 µm region for the quantitative measurement of trace this compound. koreascience.kr One study demonstrated a detection limit of approximately 300 parts per trillion (ppt) using an absorption line at 2,967.5 cm⁻¹. koreascience.kr This high sensitivity makes the technique suitable for applications such as breath analysis and atmospheric monitoring. rice.edukoreascience.kr

This wavelength range also facilitates the simultaneous detection of multiple hydrocarbon species. A sensor using a single interband cascade laser (ICL) source centered around 3345 nm was developed for the simultaneous detection of mthis compound (B114726), ethylene (B1197577), and this compound. mdpi.com By applying a multiwavelength linear regression to the photoacoustic signals, cross-interference between the species can be effectively minimized. mdpi.com Research has demonstrated the ability to achieve sub-ppm detection limits for C1–C4 alkanes, including this compound, even in the presence of high water vapor content, using mid-IR laser sources. nih.gov

Table 1: Mid-IR Spectroscopic Detection of this compound and Co-analytes

Technique Wavelength/Wavenumber Target Species Reported Detection Limit (this compound) Source
Cavity Ring-down Spectroscopy (CRDS) 3.37 µm (2967.5 cm⁻¹) This compound ~300 ppt koreascience.kr
Differential Helmholtz Resonance Spectroscopy (DHRS) ~3.345 µm Mthis compound, Ethylene, this compound 33 ppb mdpi.com
Tunable Diode Laser Absorption Spectroscopy (TDLAS) ~3.337 µm (2996.88 cm⁻¹) Mthis compound, this compound Not specified rice.edu

The 7 µm (approximately 1430 cm⁻¹) region of the this compound spectrum presents a more complex analytical challenge. This spectral window contains numerous overlapping absorption bands, including the ν₆, ν₈, ν₄+ν₁₂, and 2ν₄+ν₉ cold bands, as well as hot bands. researchgate.net The intricate structure arises from extensive interactions between these different vibrational modes. researchgate.net

High-resolution investigation of this region is critical for creating comprehensive line-by-line databases. researchgate.net Researchers have used Fourier transform spectrometers to analyze the this compound spectrum between 1330 and 1610 cm⁻¹ at both room and cryogenic temperatures. researchgate.net Through this work, thousands of spectral lines have been assigned to their specific vibrational transitions. researchgate.net An improved theoretical Hamiltonian model was necessary to interpret the complex spectral structures. researchgate.net The resulting empirical line lists of positions and intensities are essential for remote sensing applications, particularly in the study of planetary atmospheres, such as those of the outer planets and Titan. researchgate.net

Table 2: Vibrational Modes of this compound in the 7 µm Region

Vibrational Mode Approximate Wavenumber (cm⁻¹)
ν₉ 823
ν₁₂ 1195
ν₆ 1379
ν₈ 1472
ν₄ (Torsional) 289

Source: Based on data from reference researchgate.net

Translational Spectroscopy for Photochemical Reaction Dynamics

Translational spectroscopy is a powerful experimental technique used to investigate the dynamics of photochemical reactions by measuring the kinetic energy and angular distribution of the resulting photofragments. rsc.orgacs.org This method provides deep insights into the primary photofragmentation pathways and the forces acting on the fragments as the parent molecule dissociates. rsc.org

Studies on the vacuum ultraviolet (VUV) photochemistry of this compound have been conducted using translational spectroscopy with tunable VUV radiation from a free electron laser. rsc.orgrsc.orgnih.gov In these experiments, a beam of this compound molecules is crossed with a VUV laser beam, and the resulting neutral fragments are detected. This allows for the identification of collision-free unimolecular dissociation pathways. rsc.org

Research has demonstrated that the VUV photolysis of this compound in the 112 nm to 126 nm wavelength range leads to at least five primary photofragmentation pathways. rsc.org These reactions yield products such as methylene (B1212753) (CH₂), methyl (CH₃) radicals, and hydrogen (H) atoms. nih.gov The dynamics of these fragmentations are interpreted in terms of unimolecular decay following a rapid non-adiabatic coupling from an excited electronic state to the ground state potential energy surface. rsc.orgnih.gov

The identified primary photochemical reactions include:

C₂H₆ + hν → C₂H₄ + H₂

C₂H₆ + hν → C₂H₅ + H

C₂H₆ + hν → C₂H₃ + H₂ + H

C₂H₆ + hν → C₂H₂ + 2H₂

C₂H₆ + hν → 2CH₃

C₂H₆ + hν → CH₄ + CH₂

C₂H₆ + hν → C₂H₂ + H₂ + 2H (Three-body fragmentation)

These findings have significant implications for atmospheric chemistry models, particularly for gas giants like Jupiter and Saturn, where this compound is an important constituent. rsc.org Current atmospheric models for these planets often include only a subset of these reactions. rsc.org The translational spectroscopy data indicate that certain fragmentation channels, such as three-body fragmentation, are more significant than previously thought and should be incorporated into next-generation atmospheric models to better explain observed this compound-to-acetylene ratios. rsc.orgnih.gov

Table 3: Selected Primary Photofragmentation Pathways of this compound under VUV Photolysis

Reaction Channel Products Significance
1 C₂H₅ + H C-H bond fission
2 2CH₃ C-C bond fission
3 CH₄ + CH₂ Rearrangement and C-C bond fission
4 C₂H₄ + 2H Sequential H atom loss
5 C₂H₂ + H₂ + 2H Three-body fragmentation, identified as a key active channel

Source: Based on data from references rsc.orgnih.gov

Adsorption and Separation of Ethane in Advanced Materials

Fundamental Adsorption Studies on Porous Materials

Understanding the fundamental adsorption behavior of ethane (B1197151) on porous materials is crucial for designing effective separation processes. This involves studying adsorption isotherms, capacities, and the energetics of adsorption.

Adsorption Isotherms and Capacities

Adsorption isotherms describe the amount of gas adsorbed by a material at a constant temperature as a function of pressure. The shape of the isotherm provides insights into the adsorption mechanism and the nature of the interactions between the gas molecules and the adsorbent. The adsorption capacity refers to the maximum amount of gas that can be adsorbed by a given mass or volume of the adsorbent under specific conditions.

Studies on various porous materials, including zeolites, metal-organic frameworks (MOFs), and carbon materials, have investigated their this compound adsorption capacities. For instance, a nickel-based MOF, Ni(BODC)(TED), showed this compound adsorption capacities of 3.36 mmol/g at 298 K and 100 kPa. acs.org Another MOF, PCN-250, exhibited this compound adsorption capacity of 5.21 mmol/g at 298 K and 100 kPa. acs.org Zeolite 13X and Zeolite 5A have also been studied for this compound adsorption, with copper-exchanged variants showing improved capacities. researchgate.netresearchgate.net Zeolite-templated carbon (ZTC) showed a maximum excess adsorption quantity of 22.8 mmol/g at approximately 253K. caltech.edu

Here is a sample table illustrating typical this compound adsorption capacities for different materials:

AdsorbentTemperature (K)Pressure (kPa)This compound Capacity (mmol/g)
Ni(BODC)(TED)2981003.36
PCN-2502981005.21
ZTC~253-22.8
ZIF-72981001.90 acs.org
MOF-801298100~2.5 (converted from 57 cm³/g) osti.gov
UiO-66298100~2.6 (converted from 58 cm³/g) osti.gov
[Zn2(ttdc)2(bpy)] (1a)298-~0.6 (converted from 12.8–14.8 cm³/g) mdpi.com

Isosteric Heat of Adsorption

The isosteric heat of adsorption () is a measure of the strength of the interaction between the adsorbate molecules and the adsorbent surface. It represents the differential enthalpy of adsorption at a constant amount adsorbed. A higher isosteric heat indicates stronger interactions, which can be beneficial for adsorption capacity but may require more energy for regeneration.

Studies have reported varying isosteric heats of adsorption for this compound on different porous materials. For Ni(BODC)(TED), the isosteric heat of this compound adsorption was estimated to be 27.08 kJ/mol at 100 kPa, which was higher than that of ethylene (B1197577), indicating a stronger affinity for this compound in this MOF. acs.orgresearchgate.net On zeolite-templated carbon (ZTC), the isosteric heat of adsorption for this compound was observed to increase with surface coverage, rising by up to 4.6 kJ/mol from a Henry's law value of 20.6 kJ/mol at low coverage to a peak of 25.2 kJ/mol. caltech.edu This behavior is attributed to strong adsorbate-adsorbate intermolecular interactions within the nanostructured pores. caltech.edu For MOF-801, the calculated binding energy for this compound was 57.9 kJ/mol, higher than that for ethylene. osti.gov In contrast, MOFs with open metal sites, like those with exposed M²⁺ sites, show larger adsorption enthalpy magnitudes for olefins (ethylene, propylene) compared to paraffins (this compound, propane). berkeley.edu

Selective Adsorption for Gas Separation

The primary goal of studying this compound adsorption in advanced materials is to achieve efficient separation from other gas mixtures, particularly mthis compound (B114726) and ethylene. Selective adsorption relies on exploiting differences in adsorption behavior between the components of a mixture.

This compound/Mthis compound Separation Using Metal-Organic Frameworks (MOFs)

Separating this compound from mthis compound is important in natural gas purification. MOFs have shown promise for this separation due to their tunable pore structures and surface chemistry. Some MOFs exhibit preferential adsorption of this compound over mthis compound. For instance, a Zn-cluster-based MOF (SDMOF-3) showed a significantly higher affinity for propane (B168953) compared to mthis compound and this compound, demonstrating the potential of MOFs for separating light alkanes based on interactions with the framework. acs.org Another MOF, [Zn₂(ttdc)₂(bpy)] (1a), demonstrated good this compound adsorption selectivity over mthis compound, with IAST selectivity factors of 14.8 at 298 K for an equimolar mixture and 39.1 for a 1:9 this compound/mthis compound mixture. mdpi.com This selectivity was attributed to the pore structure and interactions within the MOF. mdpi.com

This compound/Ethylene Separation on Zeolites and Carbon Materials

The separation of this compound from ethylene is a critical step in ethylene production. Zeolites and carbon materials, alongside MOFs, are investigated for this challenging separation due to the similar physical properties of this compound and ethylene. acs.orghep.com.cn

Some zeolites, like pure silica (B1680970) BEA zeolite, have shown selective adsorption of this compound over ethylene. hep.com.cn Zeolites, particularly cation-exchanged zeolites, have been successfully used for ethylene/ethane separation. nih.gov The interaction between zeolites and adsorbates can be tuned by adjusting the type and number of cations through ion exchange. hep.com.cn For example, silver-exchanged zeolite A adsorbents have shown excellent performance for ethylene/ethane separation. mdpi.com However, the selectivity depends on the type of cation and zeolite structure. hep.com.cnresearchgate.net

Carbon materials, such as zeolite-templated carbon (ZTC) and graphitized thermal carbon black, have also been studied for this compound/ethylene separation. caltech.eduacs.org While some studies focus on ethylene-selective adsorption on carbon materials, the potential for this compound-selective separation on modified carbons exists. acs.orgnih.gov

MOFs are also actively researched for this compound/ethylene separation. Some MOFs, like ZIF-7, exhibit this compound-selective adsorption through a gate-opening mechanism. berkeley.edupreprints.org Other this compound-selective MOFs include Ni(BODC)(TED) and PCN-250. acs.org The selectivity in MOFs can arise from pore size exclusion, preferential binding sites, or framework flexibility. osti.govmdpi.com

Influence of Adsorbent Functionalization and Ion Exchange

Functionalization of the adsorbent surface and ion exchange in materials like zeolites are key strategies to tune their adsorption properties and enhance separation selectivity. acs.orghep.com.cnresearchgate.net

In zeolites, ion exchange with different cations can significantly influence the adsorption of this compound and ethylene. hep.com.cnresearchgate.net For instance, the presence of cations can lead to cation-π interactions or π-complexation, which are stronger with olefins (like ethylene) than with paraffins (like this compound). hep.com.cn However, by carefully selecting the cation and zeolite structure, it is possible to favor this compound adsorption. hep.com.cn Copper-exchanged zeolites have shown improved adsorption capacities for both this compound and ethylene, with CuA exhibiting the highest capacity. researchgate.netresearchgate.net The type of cation can also affect the adsorption selectivity. researchgate.net

Functionalization of MOFs involves incorporating specific chemical groups or modifying the pore environment to enhance interactions with one component of a gas mixture over another. Amino-functionalization of an this compound-selective MOF has been shown to significantly enhance its separation performance for this compound/ethylene mixtures, leading to high-purity ethylene production. rhhz.net Introducing anion pillars into MOFs can impart electronegativity, affecting binding sites and pore dimensions, which in turn impacts selectivity. acs.org Encapsulating MOFs or impregnating them with substances can also tune their adsorption properties, potentially reversing selectivity from olefin-binding to paraffin-binding. acs.org The presence of functional agents can influence the gate-opening behavior in flexible MOFs like ZIF-7, affecting selective this compound adsorption. acs.org

Here is a sample table illustrating the effect of functionalization/ion exchange on separation performance:

AdsorbentModification/Ion ExchangeSeparation TargetSelectivity (IAST or Experimental)Notes
ZIF-7Amino-functionalizationThis compound/EthyleneEnhanced selectivity rhhz.netLeads to high-purity ethylene rhhz.net
ZIF-7rGO HybridizationThis compound/EthyleneAffected by rGO loading acs.orgCan prevent gate-opening acs.org
ETS-10Ion Exchange (Na, K, Li, Cu, Ba, La/H)This compound/EthyleneSelectivity varies with cation researchgate.netNa showed highest ethylene selectivity researchgate.net
Zeolite AAg ExchangeEthylene/EthaneExcellent performance mdpi.comπ-complexation mechanism researchgate.netmdpi.com
UiO-66Ligand functionalization (forming MOF-801)This compound/EthyleneEnhanced this compound selectivity osti.govSmaller/better matching pore for this compound osti.gov
[Zn₂(ttdc)₂(bpy)] (1a)Sulfur-rich heterocycle linkerThis compound/Mthis compoundHigh this compound selectivity mdpi.comBased on pore structure and interactions mdpi.com

Computational Modeling of Adsorption Phenomena

Computational modeling plays a crucial role in understanding and predicting the adsorption behavior of this compound in advanced materials. These simulations provide insights at the molecular level that are often difficult or impossible to obtain through experimental methods alone. By simulating the interactions between this compound molecules and the adsorbent material, researchers can gain a deeper understanding of adsorption mechanisms, predict adsorption capacities and selectivities, and guide the design of new materials for specific separation tasks.

Molecular simulation techniques, such as Monte Carlo (MC) and molecular dynamics (MD), are widely used to study adsorption in nanoporous materials. acs.orgresearchgate.net These methods allow for the calculation of various system properties, including adsorption isotherms and enthalpy of adsorption. upo.es The increasing speed of computation, advancements in simulation algorithms, and improved model accuracy have made quantitative predictions of adsorption in complex materials increasingly feasible. ucl.ac.uk

Grand Canonical Monte Carlo (GCMC) Simulations for Mixture Adsorption

Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for studying the adsorption of pure components and mixtures in porous materials. upo.estandfonline.comarxiv.orgarxiv.org In GCMC simulations, the chemical potential (), volume (V), and temperature (T) of the system are kept constant, allowing for the exchange of molecules between the simulation box and a hypothetical reservoir. upo.es This approach is particularly well-suited for calculating adsorption isotherms, which represent the amount of substance adsorbed as a function of pressure at a constant temperature. upo.es

GCMC simulations have been extensively used to investigate the adsorption of this compound, both as a pure component and in mixtures, in various advanced materials, including zeolites, metal-organic frameworks (MOFs), and carbon-based materials. acs.orgresearchgate.nettandfonline.comarxiv.orgarxiv.orgresearchgate.netacs.orgtandfonline.comresearchgate.net For instance, GCMC has been applied to simulate the adsorption of mthis compound and this compound mixtures in slit pores with graphite (B72142) properties, utilizing Lennard-Jones models for the molecules. tandfonline.com Studies have shown good agreement between GCMC results and experimental measurements for this compound adsorption isotherms in materials like MIL-53(Al) and silicalite. researchgate.netcore.ac.uk

In the context of mixture adsorption, GCMC simulations can predict the selective uptake of one component over another. tandfonline.comarxiv.orgarxiv.org For example, GCMC has been used to study the adsorption of mthis compound/ethane binary systems in covalent organic frameworks (COFs), showing excellent agreement with classical density functional theory (cDFT) results for adsorption isotherms. arxiv.orgarxiv.org These simulations can reveal how factors like pressure and temperature influence the selectivity of a material for this compound in the presence of other gases. researchgate.netmdpi.com

Effects of Pore Connectivity and Tortuosity on Selectivity

The structural characteristics of porous materials, specifically pore connectivity and tortuosity, significantly influence the adsorption and separation of gases like this compound. mdpi.comrsc.org Pore connectivity refers to the degree to which pores are interconnected, while tortuosity describes the winding nature of the pore pathways. mdpi.comrsc.org

Studies using Monte Carlo simulations have investigated the impact of pore connectivity and tortuosity on the selective adsorption of this compound from mixtures, such as this compound-CO2, in materials like silicalite. mdpi.comscispace.com These simulations have shown that both attributes can affect selective adsorption and even lead to a reversal in selectivity with changing pressure. mdpi.comscispace.com For instance, pore connectivity has been observed to suppress the selective adsorption of CO2 at higher pressures in this compound-CO2 mixtures and shift the pressure at which selectivity reversal occurs. mdpi.com

Pore tortuosity can also impact the dynamics of confined fluids, facilitating rotational motion while potentially suppressing translational motion, although its effects on this compound dynamics may be less pronounced compared to other molecules like CO2. rsc.org Understanding the interplay between pore network attributes and adsorbate behavior is crucial for designing materials with enhanced separation capabilities. mdpi.com

Development and Evaluation of Potential Models

Accurate computational modeling of this compound adsorption relies heavily on the quality of the potential models used to describe the interactions between adsorbate molecules (this compound) and the adsorbent material, as well as the interactions between adsorbate molecules themselves. acs.orgmdpi.com These potential models, often based on force fields, mathematically represent the forces between atoms or groups of atoms. arxiv.orgtandfonline.com

Various potential models have been developed and evaluated for simulating this compound adsorption. Common approaches include the use of united-atom (UA) models, where functional groups like CH3 are treated as single interaction centers, often employing Lennard-Jones potentials. arxiv.orgtandfonline.comacs.orgmdpi.com Examples include the UA-TraPPE-LJ model and the AUA4-LJ model, which have been used to study the adsorption of this compound on graphitized thermal carbon black. acs.org

The evaluation of potential models typically involves comparing simulation results with experimental data, such as adsorption isotherms and heats of adsorption. core.ac.ukacs.org While different models may provide good descriptions of adsorption behavior, they can sometimes yield slightly different predictions for local distributions of adsorbed molecules. acs.org The choice of force field parameters, including those for fluid-fluid and solid-fluid interactions, is critical for achieving good agreement between simulation and experimental results. researchgate.nettandfonline.com

Analysis of Local Distributions in Adsorbent Systems

Analyzing the local distributions of this compound molecules within the pores of an adsorbent material provides valuable insights into the adsorption mechanism and the spatial arrangement of adsorbed species. Computational simulations, particularly GCMC and molecular dynamics, can provide detailed information about where molecules prefer to reside within the pore structure at different conditions. researchgate.netacs.org

Studies have used molecular simulations to investigate the molecular configuration of confined molecules, such as this compound, and determine their preferential positions and orientations within porous materials like MOFs. researchgate.net This type of analysis can reveal whether molecules cluster in certain areas, how they orient themselves with respect to the pore walls, and how their distribution changes with increasing loading or in the presence of other components in a mixture.

For example, simulations of this compound adsorption on aggregates of dahlia-like carbon nanohorns indicated that the majority of this compound adsorption occurs on the outer region of the aggregates. rsc.org Analyzing local distributions can also help to understand the impact of pore size and geometry on adsorbate packing and density inhomogeneity within the pores. acs.orgacs.org While different potential models may predict slightly different local distributions, this analysis is crucial for a complete understanding of the adsorption process at the molecular level. acs.org

Ethane in Environmental and Extraterrestrial Atmospheric Chemistry

Tropospheric and Stratospheric Ethane (B1197151) Chemistry

In Earth's atmosphere, this compound is among the most abundant non-mthis compound hydrocarbons. copernicus.orgresearchgate.net Its atmospheric chemistry varies between the troposphere and the stratosphere due to differences in the abundance of reactive species and solar radiation.

Atmospheric Sinks and Degradation Pathways

The primary removal process, or sink, for tropospheric this compound is oxidation by hydroxyl (OH) radicals. copernicus.orgresearchgate.netcopernicus.org The hydroxyl radical is a highly reactive molecule often referred to as the "detergent of the atmosphere" due to its role in oxidizing many atmospheric pollutants. wikipedia.orgniwa.co.nzozcon.co.ukleeds.ac.uk This reaction initiates the degradation of this compound in the lower atmosphere.

In the stratosphere, while OH radicals are still present, chlorine (Cl) radicals provide an additional and more significant loss process for this compound. copernicus.orgresearchgate.netcopernicus.org The reaction rate of this compound with Cl radicals is considerably faster than with OH radicals at stratospheric temperatures. copernicus.org Although stratospheric OH is more abundant than stratospheric Cl, the faster reaction rate with Cl makes it a more important sink for this compound in this region compared to OH. copernicus.org Tropospheric loss of this compound by Cl is considered negligible due to the low concentration of Cl radicals in the troposphere compared to OH. copernicus.org

The global lifetime of this compound is approximately three months, exhibiting seasonal variation with shorter lifetimes in summer (around 2 months) and longer lifetimes in winter (around 10 months). copernicus.orgresearchgate.netcopernicus.org This seasonal variation is linked to the availability of photochemically generated OH radicals, which are more abundant during sunnier periods. copernicus.orgcopernicus.org

Formation of Secondary Atmospheric Species

The oxidation of this compound in the atmosphere leads to the formation of various secondary atmospheric species. A key product of this compound oxidation is acetaldehyde (B116499). copernicus.orgresearchgate.netcopernicus.org Acetaldehyde can then contribute to the formation of peroxyacetyl nitrate (B79036) (PAN), depending on the levels of nitrogen oxides (NOx) present. copernicus.orgresearchgate.netcopernicus.org

PAN is an important reservoir species for NOx, capable of transporting NOx from emission sources to remote areas. copernicus.orgresearchgate.netcopernicus.orgnih.gov This transport can significantly influence tropospheric ozone distributions. copernicus.orgresearchgate.netcopernicus.orgnih.gov PAN itself is considered a secondary pollutant with negative impacts on regional air quality. copernicus.orgresearchgate.netcopernicus.org

This compound's atmospheric oxidation also contributes to the formation of carbon monoxide (CO) and can enhance the concentrations of other compounds like formaldehyde. nasa.gov Furthermore, the oxidation of organic compounds like this compound acts as a source of ozone, particularly under 'high NOx' conditions, and influences the atmosphere's oxidative capacity. ed.ac.uknih.gov

Long-Term Atmospheric Trend Analysis and Source Attribution

Global atmospheric this compound quantities have fluctuated over time. wikipedia.org A significant portion of this compound emissions (approximately 84%) originates from the Northern Hemisphere. copernicus.orgresearchgate.netcopernicus.org Major sources of atmospheric this compound include natural gas and oil production (around 62%), biofuel combustion (20%), and biomass burning (18%). copernicus.orgresearchgate.netcopernicus.org

Studies analyzing long-term trends have shown a decline in global this compound emission rates from 1984 to 2010. nih.govwikipedia.org This decline was largely attributed to decreased fugitive emissions from fossil fuel sources, such as reduced venting and flaring of natural gas in oil fields. nih.govwikipedia.org

However, this declining trend reversed between 2005 and 2010 in most of the Northern Hemisphere, with this compound concentrations subsequently increasing. mpic.decapes.gov.brresearchgate.net This reversal has been largely attributed to the increase in oil and natural gas production, particularly from shale gas exploitation in North America. wikipedia.orgmpic.decapes.gov.brresearchgate.netsciencedaily.comagu.orgdesmog.com For instance, the Bakken Formation in the U.S. has been identified as a significant contributor, emitting a substantial amount of the globe's this compound and effectively offsetting a portion of the global decline rate. wikipedia.orgsciencedaily.comagu.orgdesmog.com

Data from airborne observations in the upper troposphere-lower stratosphere (UTLS) region between 2006 and 2016 have provided insights into regional trends. For example, during this period, northern hemispheric this compound showed varying growth rates depending on the region and altitude. copernicus.org

Here is a summary of Northern Hemispheric this compound Trends (2006-2016) in the Upper Troposphere and Lower Stratosphere:

RegionAltitudeThis compound Growth Rate (% yr⁻¹)
Whole Northern HemisphereUpper Troposphere-2.24 ± 0.24
Whole Northern HemisphereLower Stratosphere-3.27 ± 0.29
EuropeUpper Troposphere-2.60 ± 0.53
EuropeLower Stratosphere-3.21 ± 0.46
North AmericaUpper Troposphere1.46 ± 0.57
North AmericaLower Stratosphere0.20 ± 0.55
AsiaUpper Troposphere-2.89 ± 0.68
AsiaLower Stratosphere-4.65 ± 0.86
Rest of the WorldUpper Troposphere-2.91 ± 0.35
Rest of the WorldLower Stratosphere-3.80 ± 0.38

Note: Data based on airborne observations in the UTLS region from 2006-2016. copernicus.org

The discrepancy between model results and observations in some studies suggests the need for improved this compound emission inventories and higher resolution data. scispace.com

Implications for Regional and Global Air Quality

This compound's presence in the atmosphere has implications for both regional and global air quality, primarily through its role as a precursor to photochemical ozone formation. nih.govmpic.defrontiersin.org Ground-level ozone is a secondary pollutant that can cause respiratory problems, eye irritation, and damage to crops. sciencedaily.comagu.orgdesmog.com

The oxidation of NMHCs like this compound, in the presence of NOx and sunlight, leads to the production of ozone. agu.orgfrontiersin.orgaaqr.org Increased this compound emissions, particularly from sources like oil and gas development, can augment summertime mean surface ozone concentrations in nearby regions. capes.gov.br

Rising this compound concentrations can potentially counteract efforts to reduce ozone pollution. mpic.de While this compound itself is a greenhouse gas, its contribution to global warming is less significant than mthis compound (B114726) due to its shorter atmospheric lifetime. wikipedia.orgdesmog.com However, this compound can indirectly influence climate by affecting the atmospheric lifetime of mthis compound through competition for OH radicals and by contributing to ozone formation, which is a greenhouse gas. ed.ac.ukwikipedia.orgdesmog.com

Extraterrestrial Atmospheric Photochemistry of this compound

This compound has been detected as a trace component in the atmospheres of all four gas giant planets in our solar system (Jupiter, Saturn, Uranus, and Neptune), as well as on Saturn's moon Titan. wikipedia.orggeochemsoc.org

VUV Photochemistry in Gas Giant Atmospheres

Chemical processes in the stratospheres of gas giants are driven by incident vacuum ultraviolet (VUV) light from the sun. rsc.orgcas.cnnih.govrsc.org this compound is an important constituent in these atmospheres. rsc.orgcas.cnnih.gov

In these hydrogen-rich atmospheres, this compound is produced from the photochemical action of VUV sunlight on mthis compound (CH₄). wikipedia.orggeochemsoc.org VUV photons with wavelengths shorter than 160 nm can photodissociate mthis compound into methyl radicals (CH₃•) and hydrogen atoms. wikipedia.org The recombination of two methyl radicals then forms this compound. wikipedia.org

CH₄ → CH₃• + •H CH₃• + •CH₃ → C₂H₆ wikipedia.org

Studies using VUV light in the wavelength range of 112 to 126 nm have revealed multiple primary photofragmentation pathways for this compound, yielding products such as CH₂, CH₃, and/or H atoms. rsc.orgcas.cnnih.gov These findings highlight the complexity of this compound photochemistry in these environments and suggest limitations in current atmospheric models of gas giants. rsc.orgcas.cnnih.gov The incorporation of these newly identified photochemical reactions is necessary for developing next-generation models that can better explain observed atmospheric compositions, such as the this compound/acetylene (B1199291) ratios revealed by missions like Cassini-Huygens at Jupiter. rsc.orgcas.cnnih.gov

This compound also plays a role in the energy balance of gas giant stratospheres, contributing to stratospheric cooling, in contrast to mthis compound's role in heating. cas.cnnih.govrsc.org Understanding the balance between mthis compound, this compound, and acetylene (C₂H₂) is central to understanding the atmospheric dynamics of these planets. cas.cnnih.govrsc.org

On Titan, this compound produced through this photochemical process is suspected to accumulate on the surface, forming hydrocarbon lakes and seas in the polar regions. wikipedia.org

Photochemical Reaction Pathways and Atmospheric Modeling

Photochemical reactions, driven by incident ultraviolet (UV) light, are crucial in determining the fate of this compound in planetary atmospheres. In the atmospheres of gas giants, vacuum ultraviolet (VUV) light is a primary driver of chemical processing in the stratospheres. rsc.orgrsc.orgnih.gov this compound is an important constituent in these atmospheres, and its VUV photochemistry has been studied to understand its behavior. rsc.orgcas.cnrsc.org

Studies using techniques like translational spectroscopy and tuneable VUV radiation have revealed multiple primary photofragmentation pathways for this compound. These pathways can yield products such as CH₂, CH₃, and H atom products following VUV excitation in the wavelength range of 112 to 126 nm. rsc.orgcas.cnrsc.org These findings are interpreted in terms of unimolecular decay following rapid non-adiabatic coupling to the ground state potential energy surface. rsc.orgrsc.orgnih.gov

Research into this compound photochemistry highlights parallels with mthis compound photochemistry and points to limitations in current models of the photoinduced stratospheric chemistry of the gas giants. rsc.orgrsc.orgnih.gov Identifying additional photochemical reactions is necessary for developing next-generation extraterrestrial atmospheric chemistry models. rsc.orgrsc.orgnih.gov Such advancements could help explain aspects like the atmospheric this compound/acetylene ratios observed during missions like the Cassini-Huygens fly-by of Jupiter. rsc.orgcas.cnrsc.org

In astronomical ices, photochemical reactions involving this compound can also occur. Studies on the reactions of singlet oxygen with hydrocarbons in ice have shown that O(¹D) insertion into an this compound C-H bond can barrierlessly produce ethanol (B145695). aip.org Other potential products like acetaldehyde, formaldehyde, and dimethyl ether have formation barriers. aip.org

Atmospheric modeling of Titan, for instance, involves understanding the complex photochemistry driven by mthis compound photodissociation, which generates reactive radical species in a nitrogen-rich atmosphere. u-pec.fr this compound is a minor component in Titan's atmosphere, produced from the photolytic conversion of mthis compound, and it accumulates as a liquid on the surface. researchgate.net While mthis compound is the second most abundant component, its photolytic transformation leads to this compound, which can condense and potentially form surface reservoirs like lakes and craters. researchgate.net The condensation temperature of this compound is higher than that of mthis compound, suggesting that this compound "rain" could occur before mthis compound liquefaction. researchgate.net

Data on the photofragmentation pathways of this compound are crucial for refining atmospheric models. Contributions from at least five primary photofragmentation pathways yielding CH₂, CH₃, and/or H atom products from this compound following VUV excitation have been demonstrated. cas.cn These results indicate shortcomings in the description of this compound photochemistry in contemporary gas giant atmospheric models and help rationalize observed this compound/acetylene ratios. cas.cn

Environmental Impact Assessment of this compound Technologies

The increasing use of this compound, particularly as a feedstock in the chemical industry, necessitates a thorough assessment of its environmental impact. Life Cycle Assessment (LCA) is a key methodology used to evaluate the environmental burdens associated with a product, process, or activity throughout its life cycle. acs.org Prospective LCA (pLCA) specifically focuses on evaluating emerging technologies and projecting their impacts at future industrial scales. acs.orgnih.govresearchgate.net

Carbon Footprint Analysis of this compound-Based Chemical Processes

Carbon footprint analysis is a critical component of environmental impact assessment, focusing on the total greenhouse gas (GHG) emissions associated with a process or product. For this compound-based chemical processes, such as the production of ethylene (B1197577), carbon footprint analysis helps quantify the emissions from feedstock extraction, processing, and the chemical reactions themselves. rsc.orgacs.orgacs.org

This compound is a primary feedstock for ethylene production, primarily through steam cracking. wikipedia.orgrsc.org While steam cracking is energy-intensive, this compound-based processes can exhibit lower carbon intensity compared to those using naphtha as a feedstock. rsc.org Studies have reported that the on-site CO₂ equivalent emissions of this compound-based ethylene production can be lower than those from naphtha-based production. rsc.org

The carbon footprint of chemicals is influenced by various factors, including feedstock type and energy inputs. acs.org For simple chemicals like ethylene, the choice of feedstock (e.g., natural gas vs. petroleum) significantly impacts the emission profile. acs.org Upstream GHG emissions from feedstock (this compound and natural gas) and process fuel (electricity and natural gas) are included in a comprehensive carbon footprint analysis. rsc.org

Integrating carbon footprint analysis with techno-economic analysis, as demonstrated in studies on this compound steam reforming for hydrogen production, can identify the environmental feasibility of new technologies. acs.org For instance, integrative carbon footprint analysis can show reductions in CO₂ emission rates in certain reactor configurations. acs.org

Data from various sources, including industry data and databases like ecoinvent, are used to calculate the carbon footprint of chemicals, considering cradle-to-gate emissions from raw material extraction to the final product. acs.org

Global Warming Potential (GWP) Assessment in Atmospheric Leakage Scenarios

This compound is a hydrocarbon and a component of natural gas. wikipedia.orgresearchgate.net Leakage of natural gas, which contains this compound and mthis compound, contributes to greenhouse gas emissions. While mthis compound is a more potent greenhouse gas with a higher Global Warming Potential (GWP), this compound also contributes to radiative forcing. wikipedia.orgresearchgate.netwikipedia.org

GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period compared to carbon dioxide (CO₂), which has a GWP of 1. wikipedia.org The GWP of a substance depends on its ability to absorb thermal radiation and its atmospheric lifetime, as well as the time horizon considered (e.g., 20 years or 100 years). wikipedia.org

This compound's GWP is significantly lower than that of mthis compound. wikipedia.orgresearchgate.net However, this compound's global warming potential is largely influenced by its conversion in the atmosphere to mthis compound. wikipedia.org Although this compound's atmospheric lifetime is relatively short (a few months) compared to mthis compound (over a decade), its presence and leakage are still relevant for climate impact assessments. wikipedia.orgsciencedaily.com

This compound can serve as a proxy for identifying mthis compound leakage from oil and gas production, as it is specifically associated with these sources. sciencedaily.comcopernicus.org Measuring this compound in the atmosphere can help in quantifying mthis compound emissions from oil and gas wells, which may be higher than some estimates. sciencedaily.com

Assessing the GWP in atmospheric leakage scenarios involves considering the composition of the leaked gas and the GWPs of its components over relevant time horizons. While this compound's direct radiative forcing is weak, its indirect effects through atmospheric conversion pathways are considered in comprehensive climate impact assessments. researchgate.net

Prospective Life Cycle Assessment (LCA) of Emerging this compound Technologies

Prospective Life Cycle Assessment (pLCA) is a valuable tool for evaluating the potential environmental impacts of emerging technologies that utilize this compound, particularly those still in development. acs.orgnih.govresearchgate.netresci.cn This approach allows for the assessment of environmental performance before widespread implementation, helping to guide the development of more sustainable processes. acs.orgmdpi.com

pLCA involves projecting emerging technological systems into a future timeframe, often requiring the upscaling of data from laboratory or pilot scales to industrial scales. nih.govresearchgate.netmdpi.com Challenges in pLCA include dealing with uncertainty associated with early-stage technologies, defining system boundaries, addressing upscaling issues, and ensuring data availability. acs.orgmdpi.com

Studies applying pLCA to this compound-based technologies, such as catalytic this compound chlorination for vinyl chloride monomer (VCM) synthesis, demonstrate its utility. nih.govresearchgate.net While these technologies might appear environmentally less favorable at their current development stage compared to established methods, pLCA under prospective scenarios (e.g., considering future decarbonization of the power mix) can reveal them as more sustainable alternatives with the potential to significantly reduce carbon footprints. nih.govresearchgate.net

pLCA allows for the comparison of different technological pathways, such as this compound-based versus ethylene-based VCM synthesis, under various future scenarios. nih.govresearchgate.net These assessments can highlight the environmental benefits of transitioning to this compound-based feedstocks and the potential for emerging technologies to improve both environmental and economic criteria. nih.govresearchgate.net

The methodology involves evaluating the full life cycle, from raw material extraction to product, to avoid shifting environmental burdens. acs.org Despite its importance, pLCA is still evolving, with ongoing efforts to harmonize definitions and procedures and develop more robust approaches for assessing uncertainties in modeling low-technology readiness level (TRL) technologies. resci.cnmdpi.com

Data Table: Illustrative Carbon Footprint Data for Ethylene Production

FeedstockOn-site CO₂e Emissions (kg CO₂e per kg ethylene)Energy Intensity (GJ per tonne ethylene)Source
This compound0.4 – 1.616 rsc.org
Naphtha1.8 – 2.023 rsc.org

Note: These values are illustrative and can vary based on specific process configurations and data sources.

Data Table: Illustrative Global Warming Potential (GWP) Values

GasGWP (100-year time horizon)Atmospheric Lifetime (years)Source
Carbon Dioxide (CO₂)1Variable wikipedia.org
Mthis compound (CH₄)27.9 - 3012 ± 2 wikipedia.org
This compound (C₂H₆)Lower than Mthis compoundMonths wikipedia.orgsciencedaily.com

Note: GWP values can vary slightly depending on the assessment report and methodology.

Advanced Applications of Ethane in Material Science and Energy Systems Research

Ethane (B1197151) in Cryogenic Applications for Scientific Research (e.g., Cryo-Electron Microscopy Vitrification)

This compound plays a crucial role in cryogenic-sample electron microscopy (cryo-EM), a technique used to determine the high-resolution, three-dimensional structures of biological materials such as proteins, viruses, cells, and macromolecular complexes. umn.edutechnologynetworks.com Cryo-EM allows researchers to study these structures at near-atomic resolution in a near-native state. technologynetworks.comazooptics.comnih.gov

The process typically involves applying a small volume of the biological sample solution onto a specialized grid, blotting it to create a thin layer, and then rapidly plunging it into a cryogenic fluid like liquid this compound or a mixture of liquid this compound and propane (B168953). technologynetworks.comazooptics.comnih.gov This rapid freezing, known as vitrification, is critical because it transforms the water in the sample into amorphous, non-crystalline ice. technologynetworks.commyscope.training The formation of ice crystals would damage the biological structures and degrade the image quality. azooptics.commyscope.training

Liquid this compound is an efficient cryogen for plunge freezing due to its relatively higher boiling point compared to liquid nitrogen, which helps prevent the formation of an insulating gas layer (Leidenfrost effect) between the cryogen and the specimen, thus ensuring a very fast freezing rate. myscope.training This rapid heat transfer is essential for vitrifying thin samples, typically up to 500 nm thick. myscope.training Vitrification effectively preserves the biological sample in a hydrated and biologically relevant state, capturing a snapshot in time and protecting the sample from damage during imaging with the electron microscope. umn.edunih.gov

The vitrification process is often automated using robots to ensure reproducibility of parameters. umn.edu After vitrification, the cryo-preserved specimens are stored in liquid nitrogen before being observed in a cryo-EM instrument. myscope.training

Research into this compound as a Component in Sustainable Energy Transition Strategies

The global energy transition aims to shift from fossil fuels to sources that generate fewer greenhouse gas emissions to mitigate climate change. nucleodoconhecimento.com.brfrontiersin.orgresearchgate.net While the focus is heavily on renewable energy sources like solar and wind, strategies also include improving the efficiency of existing nonrenewable sources and exploring lower-carbon alternatives during the transition. frontiersin.org

This compound, primarily derived from natural gas, is a hydrocarbon, and its role in sustainable energy transition strategies is complex. While it is a fossil fuel, research is exploring ways to utilize it more efficiently and potentially integrate it into lower-carbon pathways. Sustainable energy transition strategies involve technological changes such as energy savings, improved generation efficiency, and the substitution of high-carbon sources with lower-carbon ones. frontiersin.org Natural gas, which contains this compound, is sometimes considered a transitional fuel as it emits less CO₂ when burned compared to coal or oil. frontiersin.org

Furthermore, research is being conducted on the potential of converting mthis compound (B114726), the primary component of natural gas, into more valuable chemicals like this compound and higher hydrocarbons using processes like oxidative coupling of mthis compound (OCM). suscat.org While still in early stages, photo-assisted conversion of mthis compound to this compound is being investigated as a promising approach under mild conditions, aiming to transform a potent greenhouse gas into a chemical feedstock. suscat.org Such advancements could potentially align with sustainable energy goals by utilizing mthis compound more effectively and reducing its direct release into the atmosphere.

Investigation of this compound Transformation into Value-Added Chemicals with Reduced Environmental Footprint

Research is actively exploring the transformation of this compound into higher-value chemicals with a focus on reducing the environmental footprint compared to traditional production methods. One significant area of investigation is the use of this compound as a feedstock for the synthesis of vinyl chloride monomer (VCM), a key component in the production of poly(vinyl chloride) (PVC) plastic. researchgate.net Traditionally, VCM synthesis relies on ethylene (B1197577), which has a higher cost and carbon footprint. researchgate.net

Recently developed catalytic this compound chlorination technologies are being evaluated as more sustainable alternatives for VCM synthesis. researchgate.net Studies combining process simulation and life cycle assessment (LCA) indicate that these this compound-based technologies have the potential to significantly lower production costs and reduce the carbon footprint of VCM synthesis. researchgate.net For example, catalytic this compound chlorination technologies are projected to lower production costs by a substantial percentage and reduce the carbon footprint by a notable amount at their full potential compared to the ethylene-based business-as-usual (BAU) route. researchgate.net

Research also includes the development of catalysts for the conversion of carbon dioxide (CO₂) into value-added products, including C₂⁺ products like this compound and ethylene. ung.si This approach aligns with the goal of CO₂ utilization and the creation of a green economy by converting a greenhouse gas into useful chemicals. ung.siacs.org While challenging due to the stability of the CO₂ molecule, significant progress has been made in electrocatalysis for CO₂ reduction to hydrocarbons. ung.si

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.